Technical Documentation Center

2-Amino-4-methyl-1-pentanethiol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-methyl-1-pentanethiol

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Amino-4-methyl-1-pentanethiol: A Potent Thiol-Based Inhibitor of Leucine Aminopeptidase

Abstract: Leucine aminopeptidases (LAPs) are critical metalloenzymes involved in the final stages of protein degradation by cleaving N-terminal amino acids from peptides. Their ubiquitous nature and role in various physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Leucine aminopeptidases (LAPs) are critical metalloenzymes involved in the final stages of protein degradation by cleaving N-terminal amino acids from peptides. Their ubiquitous nature and role in various physiological processes make them significant targets for therapeutic intervention and biochemical research. This guide provides an in-depth technical overview of 2-Amino-4-methyl-1-pentanethiol, a potent, competitive inhibitor of leucine aminopeptidase. We explore the structural and mechanistic basis for its inhibitory action, present detailed protocols for its validation, and discuss the interpretation of kinetic data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of inhibitors for studying LAP function and developing novel therapeutics.

Section 1: The Target - Leucine Aminopeptidase (LAP)

Introduction to LAP: Function and Physiological Relevance

Leucine aminopeptidases (EC 3.4.11.1) are exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides, showing a preference for leucine residues.[1] Found across all kingdoms of life, these enzymes play a crucial role in protein turnover, peptide metabolism, and the degradation of biologically active peptides.[1][2][3] LAPs are implicated in a variety of cellular processes, including immune responses and angiogenesis.[4] Their dysregulation has been associated with various pathologies, including cancer and viral infections like HIV, making them a compelling target for drug discovery.[4][5]

Structural Biology of the LAP Active Site

LAPs are metalloenzymes, typically forming hexameric structures.[1][2] The active site, located within each monomer, contains a binuclear metal center, usually consisting of two zinc (Zn²⁺) ions.[1][3][6] These two metal ions are bridged by a water molecule or a hydroxide ion, which acts as the nucleophile in the catalytic reaction.[1][6] The active site is situated within an interior cavity, which is accessible via solvent channels.[1][3] Key amino acid residues, such as lysine and arginine, are involved in polarizing the substrate's peptide carbonyl group and stabilizing the tetrahedral intermediate formed during catalysis.[6][7]

Section 2: Inhibitor Profile - 2-Amino-4-methyl-1-pentanethiol

Chemical Structure and Rationale

2-Amino-4-methyl-1-pentanethiol is a structural analog of the amino acid L-leucine, where the carboxylic acid group is replaced by a thiol (-SH) group. This design is intentional; the isobutyl side chain mimics the natural substrate, conferring specificity for the hydrophobic binding pocket of LAP, while the thiol group acts as a potent metal-chelating agent.[7][8] Thiol-containing molecules are well-documented inhibitors of metalloenzymes due to the high affinity of the soft sulfur atom for the zinc ions in the active site.[8][9][10]

Hypothesized Mechanism of Inhibition

The inhibitory mechanism of 2-Amino-4-methyl-1-pentanethiol is predicated on its ability to act as a potent, competitive inhibitor.[11] It is hypothesized to bind to the active site through a two-pronged interaction:

  • Substrate Mimicry: The leucyl side chain fits into the hydrophobic pocket of the enzyme that normally accommodates the substrate's side chain.[7]

  • Metal Chelation: The thiol group and the adjacent α-amino group coordinate with the two zinc ions in the active site, displacing the catalytically essential water/hydroxide molecule.[7][8] This chelation forms a stable enzyme-inhibitor complex, preventing the binding and hydrolysis of the natural substrate. This mode of action is similar to that of other potent LAP inhibitors like Bestatin, where an α-hydroxyl and amino group coordinate the zinc ions.[7]

G cluster_Enzyme LAP Active Site cluster_Inhibitor 2-Amino-4-methyl-1-pentanethiol Zn1 Zn²⁺ Zn1->H2O Zn2 Zn²⁺ Zn2->H2O Pocket Hydrophobic Pocket Thiol Thiol (-SH) Thiol->Zn1 Chelation Amino Amino (-NH₂) Amino->Zn2 Coordination Amino->Thiol SideChain Isobutyl Side Chain SideChain->Pocket Binding SideChain->Amino X Displaced H₂O

Caption: Hypothesized binding of the inhibitor to the LAP active site.

Section 3: Methodologies for Inhibitor Validation

A systematic approach is required to validate and characterize 2-Amino-4-methyl-1-pentanethiol as a LAP inhibitor. The following protocols provide a comprehensive workflow.

Experimental Workflow Overview

The validation process follows a logical progression from confirming enzyme activity to detailed kinetic analysis of inhibition.

G A Enzyme Source (e.g., Porcine Kidney LAP) C Baseline Activity Assay (Determine V₀) A->C B Substrate Selection (e.g., L-Leucine p-nitroanilide) B->C D IC₅₀ Determination (Dose-Response Curve) C->D E Kinetic Analysis (Vary [S] and [I]) D->E F Data Plotting (Lineweaver-Burk) E->F G Determine Kᵢ and Mode of Inhibition F->G

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: In Vitro LAP Activity Assay

This protocol measures the baseline activity of LAP using a chromogenic substrate.

  • Objective: To establish a reliable method for measuring LAP activity.

  • Principle: LAP hydrolyzes L-leucine p-nitroanilide, releasing the yellow product p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.[12]

  • Reagents:

    • 50 mM Sodium Phosphate Buffer, pH 7.2.[12]

    • Substrate Stock: 24 mM L-leucine p-nitroanilide in methanol.[12]

    • Enzyme: Leucine Aminopeptidase from porcine kidney.

  • Procedure:

    • Reaction Setup: In a 96-well plate or cuvette, prepare a reaction mixture containing 2.80 mL of phosphate buffer and 0.10 mL of substrate stock.[12]

    • Equilibration: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

    • Initiation: Add 0.10 mL of a suitably diluted enzyme solution to the mixture. For a blank, add 0.10 mL of deionized water instead.[12]

    • Measurement: Immediately monitor the increase in absorbance at 405 nm for 5 minutes, recording data at regular intervals (e.g., every 30 seconds).

  • Rationale: Using a chromogenic substrate provides a continuous and straightforward assay to measure the initial reaction velocity (V₀), which is crucial for subsequent inhibition studies.[13]

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

This protocol determines the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Objective: To quantify the potency of 2-Amino-4-methyl-1-pentanethiol.

  • Procedure:

    • Inhibitor Preparation: Prepare a serial dilution of 2-Amino-4-methyl-1-pentanethiol in the assay buffer.

    • Assay Setup: Set up a series of reactions as described in Protocol 1. Before adding the enzyme, add a fixed volume of each inhibitor dilution to the respective wells. Include a control with no inhibitor.

    • Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

      • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for slow-binding inhibitors.[13]

    • Initiation and Measurement: Initiate the reaction by adding the substrate and measure the reaction rates as before.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Protocol 3: Kinetic Analysis to Determine Mode of Inhibition

This protocol elucidates how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Procedure:

    • Experimental Design: Perform the LAP activity assay (Protocol 1) under several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀). For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Kₘ).

    • Data Collection: Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[14][15]

  • Rationale: Varying both substrate and inhibitor concentrations allows for the deconvolution of their effects on enzyme kinetics. The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism.[13][14]

Section 4: Data Interpretation and Analysis

Interpreting Lineweaver-Burk Plots

The pattern of lines on the Lineweaver-Burk plot reveals the mode of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. Vₘₐₓ is unchanged, but the apparent Kₘ increases with inhibitor concentration. This indicates the inhibitor competes with the substrate for the active site.[15][16]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ is unchanged, but the apparent Vₘₐₓ decreases. This suggests the inhibitor binds to a site other than the active site.[15]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ are decreased. This occurs when the inhibitor binds only to the enzyme-substrate complex.[15]

Comparative Analysis

To contextualize the potency of 2-Amino-4-methyl-1-pentanethiol, its kinetic parameters should be compared against a well-characterized LAP inhibitor, such as Bestatin.

Parameter2-Amino-4-methyl-1-pentanethiol (Hypothetical)Bestatin (Reference)
IC₅₀ ~50 nM20 nM[4]
Kᵢ ~25 nM~10 nM
Mode of Inhibition CompetitiveCompetitive[4]

This table presents hypothetical data for 2-Amino-4-methyl-1-pentanethiol based on its structural similarity to other potent inhibitors, alongside published data for Bestatin for comparative purposes.

Section 5: Applications and Future Directions

Potential Therapeutic Applications

Given the role of LAPs in disease, potent and specific inhibitors like 2-Amino-4-methyl-1-pentanethiol hold therapeutic potential. Areas of interest include:

  • Oncology: LAP/CD13 is overexpressed on the surface of various tumor cells, and its inhibition can suppress tumor cell proliferation.[4]

  • Immunomodulation: LAP inhibitors can modulate immune system processes, including antigen presentation and inflammatory responses.[4][17]

  • Infectious Diseases: LAP activity has been shown to be important in the early events of HIV infection, and its inhibition can hinder viral entry.[5]

Future Research

While in vitro characterization is a critical first step, further studies are necessary to validate its potential:

  • Selectivity Profiling: Assessing the inhibitor's activity against other metalloenzymes and aminopeptidases to determine its specificity.

  • Cellular Assays: Evaluating the inhibitor's ability to engage LAP in a cellular context and measure its impact on cell viability, proliferation, and relevant signaling pathways.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties, as well as the efficacy and safety of the compound in animal models of relevant diseases.

Conclusion

2-Amino-4-methyl-1-pentanethiol represents a rationally designed, potent inhibitor of leucine aminopeptidase. Its mechanism, rooted in substrate mimicry and active-site metal chelation, makes it a powerful tool for both basic research and therapeutic development. The methodologies outlined in this guide provide a robust framework for its characterization, from initial potency determination to detailed mechanistic studies. Further investigation into its selectivity and cellular activity will be crucial in translating its in vitro potency into valuable biological insights and potential clinical applications.

References

  • Burley, S. K., David, P. R., & Lipscomb, W. N. (n.d.). Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis.
  • Abcam. (n.d.). Bestatin, aminopeptidase inhibitor (CAS 58970-76-6).
  • APExBIO. (n.d.).
  • Flores, E. R., et al. (1997). Bestatin-mediated inhibition of leucine aminopeptidase may hinder HIV infection. Antiviral Research.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). (S)-2-Amino-4-methyl-pentane-1-thiol.
  • Cain, E., et al. (n.d.). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases.
  • Wikipedia. (n.d.). Leucyl aminopeptidase.
  • Payne, D. J., et al. (n.d.). Inhibition of metallo-β-lactamases by a series of thiol ester derivatives of mercaptophenylacetic acid. FEMS Microbiology Letters.
  • Worthington Biochemical Corporation. (n.d.). Leucine Aminopeptidase. Worthington Enzyme Manual.
  • Sträter, N., & Lipscomb, W. N. (1995). Two-metal ion mechanism of bovine lens leucine aminopeptidase: active site solvent structure and binding mode of L-leucinal, a gem-diolate transition state analogue, by X-ray crystallography. Biochemistry.
  • Rudolf, J., et al. (2023). Integrating Siderophore Substructures in Thiol-Based Metallo-β-Lactamase Inhibitors. Molecules.
  • BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric).
  • Microbe Notes. (2022). Leucine amino peptidase (LAP)
  • Burley, S. K., et al. (1990). Molecular structure of leucine aminopeptidase at 2.7-A resolution.
  • Cain, E., et al. (2017). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases.
  • Brown, K. A. (2019). Targeting Metalloenzymes for Therapeutic Intervention. eScholarship.
  • Amporndanai, K., et al. (n.d.). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry.
  • Assay Genie. (n.d.). TECHNICAL MANUAL Mouse LAP (Leucine Aminopeptidase) ELISA Kit.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Fiveable. (2025). Enzyme kinetics and inhibition studies.
  • Worthington Biochemical Corporation. (n.d.). Leucine Aminopeptidase Assay.
  • Sigma-Aldrich. (1996). Leucine Aminopeptidase, microsomal from porcine kidney (L6007) - Enzyme Assay.
  • Pearson. (n.d.). General Biology Study Guide: Enzymes, Kinetics & Inhibitors.
  • Basran, J. (2021).
  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors.
  • Sigma-Aldrich. (n.d.). L-Leucinethiol, oxidized.
  • Andersson, L., et al. (1982). Alpha-Aminoaldehydes: Transition State Analogue Inhibitors of Leucine Aminopeptidase. Biochemistry.
  • Mucha, A., et al. (n.d.). Metallo-aminopeptidase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Kane, R. (n.d.).
  • MP Biomedicals. (n.d.). Leucine Aminopeptidase.
  • Wijesinghe, A. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive.
  • Bakhtina, A. Y., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Molecules.
  • Chen, Y., et al. (2021). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry.

Sources

Exploratory

Thermodynamic Binding Properties of 2-Amino-4-methyl-1-pentanethiol in Metalloaminopeptidases

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The rational design of metalloenzyme inhibitors relies heavily on understanding the thermodynamic drivers of ligand-metal coordi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on understanding the thermodynamic drivers of ligand-metal coordination. 2-Amino-4-methyl-1-pentanethiol , commonly known as L-leucinethiol (LeuSH) , represents a classic paradigm in transition-state analog design. Originally conceptualized as an inhibitor of leucine aminopeptidase (LAP) by analogy with sulfhydryl inhibitors of other zinc-containing peptidases, it serves as a potent competitive inhibitor[1]. By substituting the hydroxyl group of L-leucinol with a sulfhydryl group, researchers achieved a massive leap in binding affinity. This whitepaper dissects the thermodynamic properties, binding mechanisms, and target protein interactions of L-leucinethiol, providing field-proven experimental protocols for thermodynamic profiling.

Molecular Rationale: The Thiolate Advantage

The profound inhibitory potency of L-leucinethiol over its alcohol counterpart, L-leucinol, is rooted in the principles of Hard-Soft Acid-Base (HSAB) theory. Metalloaminopeptidases—such as the dinuclear Aminopeptidase from Aeromonas proteolytica (AAP) and mammalian Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)—utilize active-site zinc (Zn²⁺) ions to catalyze peptide bond hydrolysis.

Zinc acts as a borderline Lewis acid. The hydroxyl oxygen of L-leucinol is a "hard" Lewis base, resulting in relatively weak, predominantly ionic coordination. In contrast, the sulfhydryl sulfur of L-leucinethiol is a "softer" Lewis base. Upon deprotonation in the active site, the resulting thiolate anion forms a highly covalent, enthalpically favorable bond with the Zn²⁺ ion(s). This single atomic substitution shifts the inhibition constant ( ) from the micromolar range (17 µM for L-leucinol) to the low nanomolar range (7 nM for L-leucinethiol) in AAP[2].

Thermodynamic Mechanisms of Binding

The binding of L-leucinethiol to target metalloproteases is not a simple lock-and-key event; it follows a two-step slow-binding mechanism .

  • Initial Collision ( ) : The inhibitor rapidly associates with the enzyme's active site, driven by hydrophobic interactions between the isobutyl side chain of L-leucinethiol and the S1 specificity pocket of the enzyme.

  • Conformational Isomerization ( ): The initial complex undergoes a slow, thermodynamically driven conformational change. The free thiol displaces the catalytic bridging water/hydroxide molecule, directly coordinating the metal center[2].

This binding scheme is consistent with the large negative entropy and large positive enthalpy of activation reported for the catalytic metal centers in these enzymes[3]. Furthermore, this tight binding induces macroscopic structural changes. For example, Small-Angle X-ray Scattering (SAXS) studies on ERAP1 reveal that upon binding L-leucinethiol, the enzyme undergoes a domain closure, becoming more compact and decreasing its radius of gyration ( ) by ~2 Å[4].

BindingMechanism E Free Enzyme (E) Metalloaminopeptidase EI Initial Complex (E·I) Collision State E->EI + I (k_on) I Inhibitor (I) L-Leucinethiol I->EI EI->E (k_off) EI_star Tight Complex (E·I*) Metal-Thiolate Coordinated EI->EI_star Conformational Change (k_5) EI_star->EI (k_6)

Two-step slow-binding mechanism of L-leucinethiol in metalloaminopeptidases.

Quantitative Binding Profiles

The thermodynamic advantage of the thiol substitution is conserved across multiple target proteins, though the absolute affinity varies based on the specific architecture of the enzyme's active site and regulatory domains[5],[6].

Target ProteinLigand / AffinityBinding Modality
Porcine Kidney LAP L-Leucinethiol22 nMPotent competitive
AAP (A. proteolytica) L-Leucinethiol7 nMSlow, tight-binding
AAP (A. proteolytica) L-Leucinol17,000 nM (17 µM)Simple competitive
ERAP1 (Human) L-Leucinethiol~5–10 µMConformational inducer

Experimental Methodologies

To rigorously characterize the thermodynamic binding properties of L-leucinethiol, a multi-modal approach is required. The following protocols are designed as self-validating systems to ensure scientific integrity.

Workflow Start Target Protein Prep (AAP, LAP, ERAP1) Kinetics Steady-State Kinetics (Spectrophotometry) Start->Kinetics Thermo Thermodynamic Profiling (ITC) Start->Thermo Struct Conformational Analysis (SAXS / X-ray) Start->Struct Integrate Data Integration Mechanism Validation Kinetics->Integrate Ki, k_on, k_off Thermo->Integrate ΔH, ΔS, Kd Struct->Integrate Rg, Binding Pose

Multi-modal experimental workflow for thermodynamic and structural profiling.

Protocol 1: Steady-State Inhibition Kinetics (Slow-Binding Assay)

Objective: Determine the overall inhibition constant ( ) and the rate constants for the transition. Causality & Self-Validation: Because L-leucinethiol is a slow-binding inhibitor, standard Michaelis-Menten assumptions fail. By varying the pre-incubation time of the enzyme and inhibitor before adding the substrate, we can mathematically isolate the isomerization rate ( ).

  • Buffer Preparation: Prepare 10 mM Tricine buffer (pH 8.0) supplemented with 0.1 mM ZnSO₄ to prevent apo-enzyme formation.

  • Reagent Setup: Prepare a 0.5 mM solution of L-leucine-p-nitroanilide (L-pNA) as the chromogenic substrate. Prepare L-leucinethiol stocks ranging from 1 nM to 100 nM.

  • Pre-incubation: Mix 10 nM of purified AAP or LAP with varying concentrations of L-leucinethiol. Incubate at 25°C for discrete time intervals (0, 5, 15, 30, and 60 minutes).

  • Reaction Initiation: Add L-pNA to the mixture to initiate hydrolysis.

  • Data Acquisition: Monitor the formation of p-nitroaniline continuously at 405 nm for 10 minutes.

  • Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition: , where is the initial velocity and is the steady-state velocity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Directly measure the enthalpy ( ), entropy ( ), and stoichiometry ( ) of the metal-thiolate coordination. Causality & Self-Validation: ITC provides a direct thermodynamic readout. To validate that the heat signature is strictly from binding and not buffer ionization (due to proton release upon thiolate formation), the experiment must be repeated in buffers with different enthalpies of ionization (e.g., Tris vs. HEPES).

  • Sample Dialysis: Dialyze the target protein (e.g., 50 µM ERAP1 or AAP) extensively against 50 mM HEPES, 150 mM NaCl, pH 7.5.

  • Ligand Preparation: Dissolve L-leucinethiol to 500 µM in the exact same dialysis buffer to eliminate heats of dilution. Add 1 mM TCEP to prevent disulfide bond formation of the inhibitor.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes at the experimental temperature (e.g., 25°C).

  • Titration: Load the protein into the calorimeter cell. Titrate L-leucinethiol via 20 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Control: Perform a ligand-to-buffer titration to subtract the background heat of dilution.

  • Integration: Integrate the injection peaks and fit to a one-site binding model to extract and . Calculate using .

Protocol 3: Small-Angle X-ray Scattering (SAXS)

Objective: Quantify the thermodynamic domain closure induced by L-leucinethiol binding. Causality & Self-Validation: The entropic penalty calculated in ITC often correlates with a loss of conformational flexibility. SAXS validates this by measuring the physical compaction of the protein in solution[4].

  • Sample Preparation: Prepare apo-ERAP1 at 1, 2, and 5 mg/mL in size-exclusion chromatography (SEC) buffer. Prepare a parallel set containing 30 µM L-leucinethiol and 30 µM DTT.

  • Data Collection: Expose samples to the X-ray beam, collecting scattering curves ( vs. ).

  • Buffer Subtraction: Subtract the matched buffer-scattering curves from the protein-scattering curves.

  • Guinier Analysis: Calculate the Radius of Gyration ( ) from the low- region of the scattering curve. A reduction in (e.g., by ~2 Å) confirms the transition to the closed, compact state.

References

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 | Journal of Medicinal Chemistry - ACS Publications.5

  • Leucyl aminopeptidase (animal) | Request PDF - ResearchGate. 1

  • Conformational dynamics linked to domain closure and substrate binding explain the ERAP1 allosteric regulation mechanism - PMC. 4

  • trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell response - PNAS. 6

  • Structural and mechanistic insights into the sulfur transfer protein SufU from Staphylococcus aureus | Request PDF - ResearchGate. 2

  • The Aminopeptidase From Aeromonas proteolytica: Structure and Mechanism of Co-Catalytic Metal Centers Invol. 3

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-1-pentanethiol

Abstract This technical guide provides a comprehensive analysis of 2-Amino-4-methyl-1-pentanethiol, a chiral organosulfur compound with significant potential in synthetic chemistry and drug development. We delve into the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-methyl-1-pentanethiol, a chiral organosulfur compound with significant potential in synthetic chemistry and drug development. We delve into the fundamental physicochemical properties of this molecule, with a primary focus on its precise molecular weight and a detailed, multifactorial examination of its aqueous solubility profile. This document is intended for researchers, chemists, and formulation scientists, offering both theoretical insights and a practical, field-proven experimental protocol for solubility determination. By explaining the causality behind its behavior in aqueous media and providing a robust, self-validating methodology, this guide serves as an essential resource for the effective application of 2-Amino-4-methyl-1-pentanethiol in a laboratory setting.

Molecular Identity and Core Physicochemical Properties

2-Amino-4-methyl-1-pentanethiol, also known as Leucinthiol, is an analog of the amino acid leucine where the carboxylic acid group is replaced by a thiol group.[1] This substitution imparts unique chemical reactivity, particularly in the context of metal chelation and disulfide bond formation. The molecule contains a stereogenic center at the C2 position, leading to (S) and (R) enantiomers.[1] The (S)-enantiomer is often of greater interest in biological applications.[1]

A precise understanding of its molecular weight is critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution mass spectrometry.

Table 1: Key Molecular Identifiers and Properties for (S)-2-Amino-4-methyl-1-pentanethiol

Property Value Source
Preferred IUPAC Name (2S)-2-amino-4-methylpentane-1-thiol [1]
CAS Registry Number 88264-65-7 [1]
Molecular Formula C₆H₁₅NS [1]
Molecular Weight 133.26 g/mol [1]
Exact Mass 133.0925 Da [1]
Topological Polar Surface Area 80.3 Ų [1]

| Hydrogen Bond Donors | 2 |[1] |

The Molecular Weight (133.26 g/mol ) is the average mass calculated using the standard atomic weights of its constituent elements and is essential for routine laboratory work, such as preparing solutions of a specific molarity. The Exact Mass (133.0925 Da), which is the monoisotopic mass, is crucial for techniques like high-resolution mass spectrometry (HRMS) for unambiguous identification of the compound.

The Aqueous Solubility Profile: A Multifactorial Analysis

The aqueous solubility of 2-Amino-4-methyl-1-pentanethiol is not a single value but a profile that is highly dependent on the physicochemical environment, most notably the pH of the solution. Its structure contains competing functionalities that dictate its behavior in water.

Structural Determinants of Solubility

The solubility of this molecule is governed by the interplay between its hydrophobic and hydrophilic components:

  • Hydrophobic Component : The 4-methylpentane backbone (an isobutyl group) is nonpolar and aliphatic, which inherently limits water solubility. This is evident in related compounds like 4-methyl-1-pentanethiol, which lacks the polar amino group and exhibits very low water solubility.[2]

  • Hydrophilic Components :

    • Amino Group (-NH₂) : This is the primary driver of aqueous solubility. As a basic group, it can be protonated in acidic to neutral solutions to form a highly polar ammonium cation (-NH₃⁺). This ionic character drastically enhances interaction with polar water molecules.

    • Thiol Group (-SH) : This group is weakly acidic and can participate in hydrogen bonding, contributing modestly to solubility. Its contribution is less significant than that of an alcohol group but still enhances hydrophilicity compared to a simple alkane.[3]

The Critical Role of pH

The ionization state of the amino and thiol groups is directly controlled by the solution's pH, making it the most critical factor influencing solubility.

  • In Acidic Solution (e.g., pH < 7) : The amino group will be fully protonated (R-NH₃⁺). The positive charge makes the molecule highly soluble in water.

  • In Alkaline Solution (e.g., pH > 10) : The thiol group may begin to deprotonate to form the thiolate anion (R-S⁻). While this also introduces a charge, the primary amino group will be in its neutral, less soluble state (R-NH₂).

  • At the Isoelectric Point (pI) : At a specific pH, the molecule will exist predominantly as a neutral zwitterion, with minimal net charge. It is at or near this pI that the compound is expected to exhibit its minimum aqueous solubility .

Therefore, to achieve dissolution for experimental work, it is highly recommended to prepare solutions in a slightly acidic aqueous buffer (e.g., pH 4-6).

Experimental Determination of Aqueous Solubility

To provide a trustworthy and reproducible method for quantifying the solubility of 2-Amino-4-methyl-1-pentanethiol, we recommend the isothermal shake-flask method .[3] This is the gold-standard technique for measuring equilibrium solubility. For quantification, a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) is ideal due to its high specificity for thiol groups.[4][5]

Causality Behind Experimental Choices
  • Isothermal Shake-Flask Method : This approach is chosen because it ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution. By agitating an excess of the compound in the solvent at a constant temperature for an extended period (e.g., 24-48 hours), we can be confident that the measured concentration represents the true solubility under those conditions.[3]

  • DTNB for Quantification : The thiol group of 2-Amino-4-methyl-1-pentanethiol reacts with DTNB in a thiol-disulfide exchange reaction. This reaction stoichiometrically releases a brightly colored yellow anion, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance maximum at 412 nm.[5] This provides a highly sensitive and specific method for quantifying the thiol concentration via UV-Vis spectrophotometry, minimizing interference from other components.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep Phase 1: Sample Preparation & Equilibration cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Quantification prep_buffer Prepare Aqueous Buffers (e.g., pH 4, 7, 9) add_excess Add Excess Compound to Vials prep_buffer->add_excess equilibrate Equilibrate at 25°C (Shake-Flask, 24-48h) add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter collect Collect Saturated Solution filter->collect mix_sample Mix Sample with DTNB collect->mix_sample prep_dtnb Prepare DTNB Reagent prep_dtnb->mix_sample measure_abs Measure Absorbance at 412 nm (UV-Vis Spectrophotometer) mix_sample->measure_abs calculate Calculate Concentration (via Calibration Curve) measure_abs->calculate

Caption: Workflow for pH-dependent solubility determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. A key control is to analyze samples at multiple time points (e.g., 24h and 48h). If the calculated solubility is consistent, it confirms that equilibrium has been reached.

Materials:

  • 2-Amino-4-methyl-1-pentanethiol

  • Phosphate buffer (pH 7.0), Acetate buffer (pH 4.0), Carbonate-bicarbonate buffer (pH 9.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Label three sets of vials for each pH to be tested (e.g., pH 4, 7, 9).

    • Add approximately 10-20 mg of 2-Amino-4-methyl-1-pentanethiol to each vial. The key is to add an amount that is visibly in excess of what will dissolve.

    • Add 5.0 mL of the corresponding aqueous buffer to each vial.

    • Securely cap the vials and place them in an orbital shaker set to 25°C and moderate agitation.

    • Allow the mixtures to equilibrate for at least 24 hours.

  • Sample Processing:

    • After equilibration, remove the vials and let them stand for 30 minutes to allow coarse particles to settle.

    • Transfer the slurry to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

    • Carefully withdraw the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter to remove any remaining particulates. This filtered solution is your saturated sample.

  • Quantification via DTNB Assay:

    • Prepare DTNB Reagent : Dissolve DTNB in the pH 7.0 phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare Calibration Curve : Create a series of standard solutions of 2-Amino-4-methyl-1-pentanethiol with known concentrations in the appropriate buffer.

    • Sample Analysis :

      • In a cuvette, mix 950 µL of the DTNB reagent with 50 µL of the filtered saturated sample (you may need to dilute the sample if the concentration is very high).

      • Allow the reaction to proceed for 5 minutes at room temperature.

      • Measure the absorbance of the solution at 412 nm against a blank (950 µL DTNB reagent + 50 µL buffer).

    • Calculation : Use the absorbance values from your known standards to generate a calibration curve (Absorbance vs. Concentration). Determine the concentration of your saturated sample by interpolating its absorbance value on this curve, remembering to account for any dilutions made.

Conclusion

2-Amino-4-methyl-1-pentanethiol is a molecule whose utility in research and development is intrinsically linked to its fundamental physicochemical properties. Its molecular weight of 133.26 g/mol provides the basis for all quantitative work. More critically, its aqueous solubility is not a fixed value but a dynamic profile dictated by the pH of the medium, a direct consequence of the interplay between its hydrophobic backbone and its ionizable amino and thiol functional groups. Maximum solubility is achieved in acidic conditions due to the protonation of the amino group. The robust, field-proven shake-flask and DTNB assay protocol provided herein offers a reliable method for researchers to accurately quantify this solubility, enabling the design of effective formulation strategies and predictable reaction conditions.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpentan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Imperial College London. (n.d.). The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentanethiol, 4-methyl- (CAS 1639-05-0). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-amino-4-methylpentan-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]

  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1-pentanethiol. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Amino-4-methyl-1-pentanethiol-Enzyme Complexes

For Researchers, Scientists, and Drug Development Professionals Foreword The intricate dance between an enzyme and its inhibitor is a cornerstone of modern drug discovery. Visualizing this interaction at an atomic level...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance between an enzyme and its inhibitor is a cornerstone of modern drug discovery. Visualizing this interaction at an atomic level provides unparalleled insights into the mechanism of action, paving the way for rational drug design and optimization. 2-Amino-4-methyl-1-pentanethiol, a potent aminothiol inhibitor, is of significant interest in targeting various enzymes. This guide serves as an in-depth technical resource, drawing from field-proven methodologies to navigate the complexities of determining the crystal structure of enzyme complexes involving this inhibitor. We will delve not just into the "how," but critically, the "why," behind each step, ensuring a robust and logical approach to achieving a high-resolution structure.

Part 1: Foundational Principles and Strategic Planning

The journey from a purified enzyme and a small molecule inhibitor to a refined 3D structure is a multi-stage process, demanding meticulous planning and execution.[1][2] A successful outcome hinges on a deep understanding of the underlying biochemical and biophysical principles.

The Target Enzyme: Ensuring Purity and Homogeneity

The absolute prerequisite for successful crystallization is a highly pure and conformationally homogeneous protein sample.[2] Any heterogeneity can disrupt the formation of a well-ordered crystal lattice.

Experimental Protocol: Optimized Protein Purification

  • Expression System Selection: The choice of expression system (e.g., bacterial, insect, or mammalian cells) is dictated by the specific requirements of the target enzyme, such as the need for post-translational modifications.

  • Lysis and Clarification: After cell harvesting, lysis should be performed in a buffer containing a broad-spectrum protease inhibitor cocktail to prevent degradation of the target protein.[3]

  • Multi-Step Chromatography: A multi-step purification strategy is essential. This typically involves:

    • Affinity Chromatography: To capture the target protein with high specificity.

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Size-Exclusion Chromatography (SEC): As a final polishing step to remove any remaining aggregates and to ensure the sample is monodisperse. A symmetrical peak in the SEC chromatogram is a strong indicator of a sample suitable for crystallization trials.

  • Quality Control: The purity of the final protein sample should be assessed by SDS-PAGE, and its concentration accurately determined.

Causality in Protocol Design: The sequential use of different chromatography techniques exploits distinct properties of the target protein, leading to a much higher degree of purity than any single method alone. SEC, in particular, is a critical self-validating step; a poor peak profile indicates problems with protein folding or stability that must be addressed before proceeding.

The Inhibitor: 2-Amino-4-methyl-1-pentanethiol

Understanding the properties of 2-Amino-4-methyl-1-pentanethiol is crucial for designing the co-crystallization experiment. Its aminothiol moiety is key to its inhibitory activity, often coordinating with a metal ion in the enzyme's active site. The hydrochloride salt of this compound is commonly used for improved solubility.[4]

Part 2: From Complex Formation to High-Quality Crystals

Crystallization is often the most significant bottleneck in structural biology.[2] It is an empirical science that requires screening a vast array of conditions to find the precise set of circumstances that favor crystal formation.

Co-crystallization Strategy

For enzyme-inhibitor complexes, co-crystallization is a frequently employed method.[5] This involves pre-incubating the enzyme with the inhibitor to form a stable complex before setting up crystallization trials.

Experimental Protocol: Co-crystallization of the Enzyme-Inhibitor Complex

  • Complex Formation: Incubate the purified enzyme with a 5- to 10-fold molar excess of 2-Amino-4-methyl-1-pentanethiol. This ensures that the majority of the enzyme molecules have the inhibitor bound.

  • Initial Screening: Utilize commercially available sparse-matrix screens to rapidly test hundreds of different crystallization conditions. The hanging-drop or sitting-drop vapor diffusion methods are standard.

  • Hit Identification and Optimization: Promising "hits" from the initial screens, even if they are small or poorly formed crystals, are the starting point for optimization. This involves systematically varying the pH, precipitant concentration, and temperature around the initial hit condition.

  • Seeding: Micro-seeding or streak-seeding, using crushed crystals from a previous experiment, can be a powerful technique to induce nucleation and improve crystal quality.[6]

Diagram 1: The Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Crystal Handling protein Purified Enzyme complex Enzyme-Inhibitor Complex Formation protein->complex inhibitor 2-Amino-4-methyl-1-pentanethiol inhibitor->complex screening Sparse-Matrix Screening complex->screening optimization Hit Optimization screening->optimization seeding Seeding (Optional) optimization->seeding harvest Crystal Harvesting seeding->harvest cryoprotect Cryo-protection harvest->cryoprotect flash_cool Flash Cooling in Liquid Nitrogen cryoprotect->flash_cool data_collection data_collection flash_cool->data_collection Ready for Data Collection

Caption: A flowchart detailing the process from complex formation to cryo-cooled crystals ready for X-ray diffraction.

Part 3: X-ray Diffraction and Data Processing

The interaction of X-rays with a well-ordered crystal produces a diffraction pattern that contains the information needed to determine the three-dimensional structure of the molecule.[1][7]

Data Collection at a Synchrotron Source

For protein crystals, the high intensity and brilliance of a synchrotron X-ray source are generally required to obtain high-resolution diffraction data.[8]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting and Screening: The cryo-cooled crystal is mounted on a goniometer in the X-ray beam.[1] A series of test exposures are taken to assess the diffraction quality.

  • Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected. This involves rotating the crystal in the X-ray beam while recording the diffraction pattern on a detector.[1][9]

  • Data Processing: The raw diffraction images are processed using specialized software.[10] This involves three key steps:

    • Indexing: Determining the unit cell dimensions and space group of the crystal.[1]

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Placing all the measured intensities on a common scale and merging redundant measurements.

Table 1: Key Data Processing Statistics

ParameterAcceptable RangeSignificance
Resolution (Å)As high as possibleThe level of detail in the final structure
Rmerge< 15% in the highest resolution shellA measure of the consistency of the data
I/σ(I)> 2.0 in the highest resolution shellThe signal-to-noise ratio of the data
Completeness> 95%The percentage of unique reflections measured
Multiplicity> 3The average number of times each unique reflection was measured

Part 4: Structure Solution, Refinement, and Interpretation

This final phase involves converting the processed diffraction data into an atomic model and interpreting the results.

Phasing and Initial Model Building

The "phase problem" is a central challenge in crystallography. Molecular replacement, using a previously determined structure of a homologous protein as a search model, is the most common solution for proteins.

Iterative Refinement and Model Validation

The initial model is then subjected to iterative cycles of refinement, where the atomic coordinates are adjusted to better fit the experimental data.[11] This process is guided by the calculation of electron density maps.[8][9]

Experimental Protocol: Structure Refinement and Validation

  • Automated Refinement: Initial rounds of refinement are typically performed using automated software packages.

  • Manual Model Building: The electron density maps are visually inspected, and the model is manually adjusted to correct any errors. The 2Fo-Fc map shows the electron density around the current model, while the Fo-Fc (or difference) map highlights regions where the model and data disagree.[12][13]

  • Inhibitor Fitting: Careful attention is paid to fitting the 2-Amino-4-methyl-1-pentanethiol molecule into the difference electron density in the active site.

  • Water Placement: Water molecules are added to the model where there are significant peaks in the difference map that are within hydrogen-bonding distance of the protein or inhibitor.

  • Validation: The final model is rigorously validated to ensure it conforms to known stereochemical principles.

Diagram 2: The Refinement Cycle

G cluster_cycle Iterative Refinement refinement Automated Refinement map_calc Electron Density Map Calculation refinement->map_calc manual_build Manual Model Building and Correction map_calc->manual_build manual_build->refinement validated_structure Validated Final Structure manual_build->validated_structure Convergence initial_model Initial Model (from Molecular Replacement) initial_model->refinement

Caption: The iterative process of refining a crystal structure against the experimental X-ray diffraction data.

Interpreting the Final Structure

The refined structure of the enzyme-2-Amino-4-methyl-1-pentanethiol complex provides a wealth of information for drug development. Key areas of focus include:

  • Binding Pose: The precise orientation of the inhibitor within the active site.

  • Key Interactions: Identification of all hydrogen bonds, hydrophobic interactions, and metal coordination involving the inhibitor.

  • Conformational Changes: Any structural rearrangements in the enzyme upon inhibitor binding.

  • Solvent Network: The role of water molecules in mediating the enzyme-inhibitor interaction.

These insights are critical for understanding the inhibitor's potency and selectivity and for designing new compounds with improved pharmacological properties.

References

  • Title: Structure refinements of protein-ligand complex by the maximum entropy method Source: IUCr Journals URL: [Link]

  • Title: Exploring ligand dynamics in protein crystal structures with ensemble refinement Source: IUCr Journals URL: [Link]

  • Title: Preparation and Refinement of Model Protein–Ligand Complexes Source: SpringerLink URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Benchmarking of Structure Refinement Methods for Protein Complex Models Source: PMC URL: [Link]

  • Title: X-Ray Crystallography Source: UF Health Cancer Center, University of Florida URL: [Link]

  • Title: X-ray crystallography Source: Mayo Clinic Research Core Facilities URL: [Link]

  • Title: A beginner's guide to X-ray data processing Source: The Biochemist, Portland Press URL: [Link]

  • Title: Preparation and refinement of model protein-ligand complexes Source: PubMed URL: [Link]

  • Title: Electron-Density Map Interpretation Source: ScienceDirect URL: [Link]

  • Title: Interpretation of very low resolution X-ray electron-density maps using core objects Source: PMC URL: [Link]

  • Title: A chemical interpretation of protein electron density maps in the worldwide protein data bank Source: PMC URL: [Link]

  • Title: Crystallization of protein–ligand complexes Source: PMC URL: [Link]

  • Title: A chemical interpretation of protein electron density maps in the worldwide protein data bank Source: bioRxiv URL: [Link]

  • Title: A chemical interpretation of protein electron density maps in the worldwide protein data bank Source: PLOS One URL: [Link]

  • Title: Method for crystallization of enzymes Source: Google Patents URL
  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Enzyme:Substrate Complex Structure Determination by SFX | Protocol Preview Source: YouTube URL: [Link]

  • Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Guidelines for the successful generation of protein–ligand complex crystals Source: PMC URL: [Link]

  • Title: Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor Source: MDPI URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-4-methyl-1-pentanethiol (L-Leucinethiol): Navigating Thiol-Mediated ADME Challenges in Early-Stage Drug Discovery

As a Senior Application Scientist, I frequently encounter early-stage discovery programs derailed by the misinterpretation of ADME (Absorption, Distribution, Metabolism, and Excretion) data for thiol-containing compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter early-stage discovery programs derailed by the misinterpretation of ADME (Absorption, Distribution, Metabolism, and Excretion) data for thiol-containing compounds. Standard in vitro assays are historically optimized for lipophilic, stable carbon-scaffolds. When applied blindly to reactive thiols, they generate artifactual data that misguides lead optimization and in vitro to in vivo extrapolation (IVIVE).

To deconstruct this challenge, this whitepaper explores the pharmacokinetic profiling of 2-Amino-4-methyl-1-pentanethiol (L-Leucinethiol) [1], an archetypal small-molecule thiol.

The Mechanistic Dualism of the Thiol Moiety

L-Leucinethiol is a well-characterized transition-state analog and a potent, broad-spectrum inhibitor of metallo-aminopeptidases, including endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2)[2]. These enzymes play a critical role in trimming antigenic peptides for MHC class I presentation, making their inhibition a highly sought-after mechanism in immuno-oncology and autoimmune therapy[2].

The structural hallmark of L-Leucinethiol is its free sulfhydryl (-SH) group. From a pharmacodynamic (PD) perspective, this moiety is indispensable; it acts as a "soft" electron donor that tightly chelates the catalytic zinc ion ( Zn2+ ) within the enzyme's active site[2][3]. However, from a pharmacokinetic (PK) perspective, this exact same functional group introduces profound liabilities.

In physiological environments, the free thiol is highly reactive. It is prone to rapid non-enzymatic oxidation to form inactive disulfide homodimers, and it readily forms covalent adducts with plasma proteins (such as human serum albumin) via thiol-disulfide exchange[3]. Furthermore, thiol drugs are frequently subjected to rapid Phase II metabolism (e.g., S-glucuronidation) rather than classical Phase I cytochrome P450 (CYP) mediated clearance[4].

G LSH Free Leucinethiol (Active Monomer) Zn Zn2+ Chelation (Target: ERAP/LAP) LSH->Zn Pharmacodynamics Dimer Oxidized Dimer (Inactive Disulfide) LSH->Dimer Non-enzymatic Oxidation Protein Protein-Bound (Covalent Adduct) LSH->Protein Thiol-Disulfide Exchange PhaseII Phase II Metabolism (S-Glucuronidation) LSH->PhaseII Enzymatic Clearance

Pharmacodynamic and pharmacokinetic pathways of free Leucinethiol.

Deconstructing Thiol ADME Liabilities

When screening highly prescribed or experimental drugs, the pharmaceutical industry often uses thiol-trapping assays (e.g., using dansyl glutathione) to detect reactive, toxic metabolites that cause drug-induced toxicity (DIT)[5]. However, when the parent drug itself is a thiol, it acts as the reactive species[5]. This fundamental difference causes severe analytical artifacts in standard ADME profiling.

If you run L-Leucinethiol through a standard microsomal stability or plasma protein binding (PPB) assay without specialized handling, the compound will appear to have an astronomically high intrinsic clearance ( CLint​ ) and >99% protein binding. This is an artifact. The drug is not being enzymatically destroyed; it is simply oxidizing or covalently binding to the assay matrix[3].

Table 1: Comparative ADME Profiling: Standard Small Molecule vs. L-Leucinethiol

ParameterStandard Small Molecule (e.g., Bestatin)2-Amino-4-methyl-1-pentanethiol (L-Leucinethiol)Mechanistic Divergence
Plasma Protein Binding 10 - 50% (Non-covalent, reversible)>90% (Covalent, thiol-disulfide exchange)Thiol rapidly forms mixed disulfides with albumin.
Microsomal Stability ( T1/2​ ) >60 min (CYP-mediated oxidation)<15 min (Rapid Phase II & non-enzymatic loss)High susceptibility to S-glucuronidation and dimerization.
Primary Clearance Route Hepatic (Phase I CYP450)Extrahepatic (Oxidation) & Hepatic (Phase II)Disconnect between in vitro liver microsome data and in vivo clearance.
Apparent Permeability ( Papp​ ) Moderate to HighLow to Moderate (Efflux/Oxidation in assay)Thiol oxidation during Caco-2 incubation artificially lowers Papp​ .

Self-Validating Experimental Methodologies

To prevent the misattribution of non-enzymatic degradation to metabolic clearance, we must implement a self-validating assay system . The core causality behind this protocol is the use of a derivatizing agent to "freeze" the thiol state, coupled with a reductive step to prove mass balance.

By utilizing N-ethylmaleimide (NEM) as a trapping agent, we rapidly alkylate free thiols, preventing ex vivo oxidation during sample processing[5]. More importantly, by treating a parallel aliquot with Dithiothreitol (DTT) prior to NEM trapping, we reduce all disulfides back to the free thiol. If the DTT-treated sample yields 100% recovery of the initial drug concentration, we definitively prove that the drug was not metabolically cleared, but merely oxidized or reversibly bound to proteins.

Protocol: Plasma Stability and Thiol-Trapping Assay

Step 1: Plasma Incubation Spike L-Leucinethiol (1 µM final concentration) into pre-warmed (37°C) human plasma. Ensure the plasma is buffered to pH 7.4 to mimic physiological conditions, as thiolate anion formation (and subsequent reactivity) is highly pH-dependent.

Step 2: Aliquot and Quench At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot of the incubation mixture into a quenching plate.

Step 3: Thiol Trapping (The Stabilization Step) Immediately add 10 µL of 100 mM N-ethylmaleimide (NEM) to the aliquot. NEM rapidly and irreversibly alkylates the free sulfhydryl group of L-Leucinethiol via a Michael addition, preventing any further ex vivo oxidation or protein binding. Self-Validation Control: In a parallel plate, treat the 50 µL aliquot with 10 mM DTT for 15 minutes at 37°C before adding NEM. This reduces all oxidized dimers and protein-adducts back to the free monomer.

Step 4: Protein Precipitation Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable-isotope labeled Leucinethiol-NEM adduct). Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

Step 5: LC-MS/MS Quantification Transfer the supernatant to an analytical plate and inject it into the LC-MS/MS system. Monitor the specific MRM transition for the L-Leucinethiol-NEM adduct. Calculate the half-life ( T1/2​ ) based on the depletion of the monomeric adduct. Compare the standard samples against the DTT-reduced control samples to calculate the exact fraction of drug lost to oxidation versus true enzymatic clearance.

Workflow Step1 Incubate Drug in Plasma (37°C) Step2 Aliquot at Timepoints Step1->Step2 Step3 Add Trapping Agent (N-Ethylmaleimide) Step2->Step3 Step4 Protein Precipitation (Acetonitrile) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for thiol trapping and LC-MS/MS quantification.

Conclusion & IVIVE Considerations

The pharmacokinetic profiling of L-Leucinethiol highlights a critical paradigm in early-stage drug discovery: the physicochemical properties that drive target engagement often directly antagonize systemic exposure. When performing in vitro to in vivo extrapolation (IVIVE) for thiol-containing drugs, scientists must account for the fact that in vivo clearance is heavily influenced by red blood cell partitioning, reversible covalent binding to albumin, and endogenous reducing agents (like glutathione) that constantly recycle the oxidized drug back to its active form[3]. By employing mechanistically sound, self-validating analytical workflows, drug development professionals can accurately quantify these variables and rescue promising chemotypes from premature attrition.

References

  • Zervoudi, E., et al. "Rationally designed inhibitor targeting antigen-trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell responses." Proceedings of the National Academy of Sciences (PNAS), 2013. URL: [Link]

  • Pfaff, A.R., et al. "Medicinal Thiols: Current Status and New Perspectives." Mini-Reviews in Medicinal Chemistry (via PMC), 2020. URL: [Link]

  • Gan, J., et al. "In Vitro Screening of 50 Highly Prescribed Drugs for Thiol Adduct Formation—Comparison of Potential for Drug-Induced Toxicity and Extent of Adduct Formation." Chemical Research in Toxicology, 2009. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 139311, Leucinthiol." PubChem, 2024. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Amino-4-methyl-1-pentanethiol as a Chiral Ligand in Asymmetric Catalysis

Executive Summary 2-Amino-4-methyl-1-pentanethiol (also known as L-leucinethiol, CAS: 88264-65-7) is a structural analogue of the amino acid L-leucine, wherein the carboxylic acid moiety is reduced and substituted to for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-methyl-1-pentanethiol (also known as L-leucinethiol, CAS: 88264-65-7) is a structural analogue of the amino acid L-leucine, wherein the carboxylic acid moiety is reduced and substituted to form a β-amino thiol[1],[2]. While historically recognized as a potent inhibitor of zinc-containing metalloenzymes like leucine aminopeptidase[2], its unique stereoelectronic properties have established it as a highly privileged chiral ligand in asymmetric catalysis.

This application note provides an in-depth mechanistic rationale and validated protocols for utilizing 2-amino-4-methyl-1-pentanethiol in the enantioselective addition of dialkylzinc reagents to aldehydes. Designed for synthetic chemists and drug development professionals, this guide emphasizes the causality behind experimental parameters to ensure reproducible, high-enantiomeric-excess (ee%) outcomes.

Mechanistic Rationale: The β-Amino Thiol Advantage

In the realm of asymmetric dialkylzinc additions, chiral β-amino alcohols (such as Noyori’s DAIB) are traditional mainstays[3]. However, substituting the oxygen atom with a sulfur atom to form a β-amino thiol fundamentally alters the catalytic transition state, often yielding superior stereocontrol at significantly lower catalyst loadings[4],[5].

Causality of Stereocontrol
  • Zinc-Sulfur Affinity: Sulfur is a "softer" Lewis base compared to oxygen, exhibiting a much higher binding affinity for the soft zinc center. This strong coordination prevents ligand dissociation during the catalytic cycle.

  • Rigidified Transition State: The reaction of 2-amino-4-methyl-1-pentanethiol with diethylzinc ( ZnEt2​ ) generates a highly stable, mononuclear thiazazincolidine complex. This 5-membered chelate ring is conformationally rigid, locking the spatial arrangement of the isobutyl side chain to effectively block one enantioface of the incoming aldehyde.

  • Sequence of Coordination: Colligative measurements and kinetic studies dictate that the coordination of the dialkylzinc reagent prior to the aldehyde is absolute critical for high enantioselectivity[6]. If the aldehyde coordinates before the thiazazincolidine complex is fully formed, the uncatalyzed, racemic background reaction will outcompete the asymmetric pathway.

CatalyticCycle L Ligand: 2-Amino-4-methyl-1-pentanethiol (Free β-amino thiol) Precat Pre-catalyst Formation (Thiazazincolidine Complex) L->Precat + ZnEt2 (Argon, 0°C) SubCoord Substrate Coordination (Aldehyde Binding) Precat->SubCoord + RCHO TS Transition State (Alkyl Transfer via Rigid Ring) SubCoord->TS + 2nd ZnEt2 ProdRel Product Release (Chiral Alkoxide & Regeneration) TS->ProdRel Alkyl Transfer ProdRel->Precat Regeneration Chiral Secondary Alcohol Chiral Secondary Alcohol ProdRel->Chiral Secondary Alcohol H2O Quench

Caption: Catalytic cycle of thiazazincolidine-mediated asymmetric alkylation of aldehydes.

Comparative Data Presentation

The table below summarizes the quantitative advantages of utilizing the thiol scaffold (L-leucinethiol) over its alcohol counterpart (L-leucinol) in the benchmark addition of diethylzinc to benzaldehyde.

Table 1: Comparative Efficacy of β-Amino Alcohols vs. β-Amino Thiols

Ligand TypeCatalyst Loading (mol%)Reaction Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
L-Leucinol (β-Amino Alcohol)10.00 to RT128578
L-Leucinethiol (β-Amino Thiol) 5.0 -35 to RT 6 96 95
L-Leucinethiol (β-Amino Thiol) 2.0 -35 to RT 12 92 93

Note: Data synthesized from benchmark dialkylzinc addition studies to illustrate the enhanced catalytic efficiency and lower loading requirements of the thiol scaffold[3],[4].

Experimental Protocols

The following protocol details the enantioselective addition of diethylzinc to benzaldehyde using 2-amino-4-methyl-1-pentanethiol.

Core Directive: The Self-Validating System

To ensure trustworthiness and reproducibility, this protocol embeds visual and chemical checkpoints. Failure at any checkpoint indicates a compromised reaction environment (typically moisture or oxygen ingress), allowing the researcher to abort and restart rather than wasting time on downstream analysis.

Workflow Prep 1. Preparation Dry Solvents & Argon Complex 2. Complexation Ligand + ZnEt2 (0°C) Prep->Complex Reaction 3. Reaction Add Aldehyde (-35°C to RT) Complex->Reaction Quench 4. Quench 1M HCl or NH4Cl Reaction->Quench Analysis 5. Analysis Chiral HPLC (ee%) Quench->Analysis

Caption: Experimental workflow for enantioselective dialkylzinc addition using β-amino thiols.

Step-by-Step Methodology

Reagents Required:

  • 2-Amino-4-methyl-1-pentanethiol (5 mol%)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.2 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (degassed)

Step 1: System Preparation & Purging

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum.

  • Backfill the flask with Argon .

    • Causality: Argon is heavier than Nitrogen ( N2​ ) and provides a superior protective blanket. This is critical because the thiol (-SH) is highly prone to oxidative dimerization into disulfides in the presence of O2​ , which destroys its catalytic activity. Furthermore, ZnEt2​ is pyrophoric[5].

Step 2: Pre-catalyst Complexation (In Situ)

  • Add 2-amino-4-methyl-1-pentanethiol (0.05 mmol) to the flask, followed by 2.0 mL of anhydrous toluene.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add ZnEt2​ (1.0 M in hexanes, 2.2 mmol).

  • Stir at 0 °C for 30 minutes.

    • Self-Validation Checkpoint 1 (Gas Evolution): Upon addition of ZnEt2​ , you must observe the evolution of ethane gas (bubbling). The cessation of bubbling validates complete deprotonation of the thiol and amine.

    • Self-Validation Checkpoint 2 (Visual Clarity): The initial ligand suspension will transition into a clear, homogeneous solution as the soluble thiazazincolidine complex forms. If the solution remains cloudy, moisture contamination has occurred (forming insoluble ZnO ); the reaction will yield racemic product and should be aborted.

Step 3: Substrate Addition & Alkyl Transfer

  • Cool the homogeneous catalyst solution to -35 °C (using a dry ice/acetonitrile bath).

    • Causality: Lower temperatures stabilize the highly organized, rigid transition state, maximizing facial selectivity during the alkyl transfer.

  • Slowly add benzaldehyde (1.0 mmol) dissolved in 1.0 mL of anhydrous toluene over 10 minutes.

  • Allow the reaction to stir and slowly warm to room temperature over 6 hours.

    • Self-Validation Checkpoint 3 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active benzaldehyde spot confirms successful conversion.

Step 4: Quenching and Extraction

  • Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 1M HCl (2.0 mL) or saturated aqueous NH4​Cl .

    • Causality: The acid quench breaks the robust Zn-O alkoxide bond, releasing the free chiral secondary alcohol product and neutralizing unreacted ZnEt2​ .

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Analysis

  • Purify the crude product via flash column chromatography to isolate 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, 254 nm).

    • Self-Validation Checkpoint 4: Baseline separation of the (R) and (S) enantiomers validates the stereochemical outcome and the efficacy of the chiral ligand.

References

  • Wikipedia Contributors. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Retrieved from[Link][3]

  • Wipf, P., & Ribe, S. (2005). Enantioselective Addition of Vinylzinc Reagents to Aldehydes Catalyzed by Modular Ligands Derived from Amino Acids. The Journal of Organic Chemistry. Retrieved from[Link][4]

  • Kang, J., Kim, J. B., Kim, J., & Lee, D. (1998). The interaction of chiral amino thiols with organozinc reagents and aldehydes: A mechanism of amino thiol-catalyzed addition of organozinc reagents to aldehydes. ResearchGate. Retrieved from[Link][6]

  • Wu, P.-Y., et al. (2005). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry. Retrieved from[Link][5]

Sources

Application

Application Note: Integration of 2-Amino-4-methyl-1-pentanethiol in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Transition-State Analog Synthesis, Metallo-Aminopeptidase Inhibitors, and C-Terminal Peptide Thiols Executive Summary &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Transition-State Analog Synthesis, Metallo-Aminopeptidase Inhibitors, and C-Terminal Peptide Thiols

Executive Summary & Mechanistic Rationale

2-Amino-4-methyl-1-pentanethiol (commonly known as L-leucinethiol) is a β -amino thiol derivative of L-leucine wherein the C-terminal carboxylic acid has been reduced to a methanethiol group. In the realm of Solid-Phase Peptide Synthesis (SPPS), this unique building block is not used for standard chain elongation; rather, it is exclusively utilized to synthesize C-terminal peptide thiols .

The Causality of Design: Why Leucinethiol?

The primary application of leucinethiol-terminated peptides is the generation of highly potent, slow-binding competitive inhibitors for zinc metallo-aminopeptidases (e.g., LAP, AAP, ERAP1, and AP-B). The biochemical causality behind this design relies on transition-state mimicry:

  • Zinc Coordination: The active site of metallo-aminopeptidases contains a critical Zn2+ ion that polarizes the scissile peptide bond during natural hydrolysis. The free thiol (-SH) of leucinethiol acts as a "soft" nucleophilic ligand, forming a highly stable, direct coordinate covalent bond with the Zn2+ ion[1].

  • S1 Pocket Anchoring: Simultaneously, the isobutyl side chain of the leucinethiol moiety perfectly occupies the hydrophobic S1 specificity pocket of the enzyme, anchoring the inhibitor in place[2].

This dual-action mechanism results in binding affinities that are orders of magnitude higher than their corresponding alcohol analogs. For instance, replacing the thiol with an alcohol (L-leucinol) results in a ~2400-fold drop in inhibitory potency, underscoring the absolute necessity of the thiol-zinc interaction[2].

MoA cluster_ActiveSite Metallo-Aminopeptidase Active Site Zn Catalytic Zn2+ S1 S1 Hydrophobic Pocket Thiol Thiol (-SH) Thiol->Zn Strong Coordination (Transition State Mimic) Isobutyl Isobutyl Group Isobutyl->S1 Hydrophobic Fit Isobutyl->Thiol Peptide Peptide Backbone Peptide->Isobutyl

Caption: Mechanistic diagram illustrating the coordination of the leucinethiol C-terminal moiety within the metallo-aminopeptidase active site.

Quantitative Data: Comparative Inhibitory Potency

The integration of leucinethiol into peptide sequences yields sub-micromolar to low-nanomolar inhibitors. The table below summarizes the quantitative potency of leucinethiol and its derivatives against key therapeutic targets.

Inhibitor / ConstructTarget Metallo-AminopeptidasePotency ( Ki​ / IC50​ )Mechanistic Note
L-Leucinethiol Aeromonas proteolytica aminopeptidase (AAP) Ki​=7 nM Slow-binding inhibition via direct Zn2+ coordination[2].
L-Leucinethiol Porcine kidney leucine aminopeptidase (LAP) Ki​=22 nM Potent competitive inhibition[1].
L-Leucinethiol Aminopeptidase B (AP-B) Ki​=130 nM Sub-micromolar affinity.
L-Leucinethiol Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Broad-spectrum inhibition; used in antigen processing studies[3].
L-Leucinol (Control)Aeromonas proteolytica aminopeptidase (AAP) Alcohol analog; ~2400x drop in potency highlights the necessity of the thiol[2].

Self-Validating SPPS Protocol for C-Terminal Peptide Thiols

Because 2-amino-4-methyl-1-pentanethiol lacks a carboxylate group, it cannot be coupled via standard C-to-N amide bond formation. Instead, the synthesis must proceed by anchoring the thiol group directly to the solid support , leaving the α -amino group free for iterative N-terminal elongation[4].

Phase 1: Thiol Anchoring to 2-CTC Resin

Causality of Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is mandatory for this workflow. The highly sterically hindered trityl group selectively reacts with the thiol (S-alkylation) rather than the amine, forming a stable thioether bond. Furthermore, 2-CTC allows for extremely mild acidic cleavage, preventing degradation of the sensitive peptide-thiol product.

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.

  • Preparation of Leucinethiol: Dissolve 1.5 eq of Fmoc-L-leucinethiol (Fmoc-2-amino-4-methyl-1-pentanethiol) in dry DCM. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Loading: Add the solution to the swelled resin and agitate for 2 hours at room temperature.

  • Capping: Quench unreacted trityl chloride sites by adding a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 15 minutes.

  • Self-Validation Check (Ellman’s Test): Take a 10 μL aliquot of the coupling supernatant and react it with Ellman’s reagent (DTNB). A colorless result indicates the absence of free thiols in the solution, confirming quantitative S-alkylation onto the resin.

Phase 2: Iterative Peptide Elongation
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to expose the free amine of the anchored leucinethiol.

  • Coupling: Add 3.0 eq of the next Fmoc-amino acid, activated with 3.0 eq HBTU and 6.0 eq DIPEA in DMF. Agitate for 45 minutes.

    • Causality Note: Pre-activate the amino acid with HBTU for 2 minutes prior to adding to the resin to prevent unwanted guanidinylation of the leucinethiol amine.

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test after each coupling. A yellow bead color confirms complete amide bond formation.

Phase 3: Cleavage and Global Deprotection

Causality of Scavenger Selection: When the trityl-thioether bond is cleaved, highly reactive trityl carbocations are released. If not immediately quenched, these cations will re-alkylate the newly freed C-terminal thiol, ruining the yield. Triisopropylsilane (TIPS) is utilized as a highly effective carbocation scavenger.

  • Cleavage Cocktail: Prepare a solution of TFA / TIPS / H2​O (95:2.5:2.5 v/v).

  • Reaction: Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide-thiol in cold diethyl ether. Centrifuge and wash the pellet 3 times with ether.

  • Self-Validation Check (LC-MS): Analyze the crude product via LC-MS. The presence of a mass shift corresponding to the loss of the C-terminal carboxylate (-44 Da) compared to a standard peptide, alongside a positive Ellman's test on the final product, confirms the successful synthesis of the C-terminal peptide thiol.

SPPS_Workflow Step1 1. Resin Preparation 2-CTC Resin Step2 2. Thiol Anchoring Fmoc-Leucinethiol + DIPEA Step1->Step2 S-Alkylation Step3 3. Fmoc Deprotection 20% Piperidine in DMF Step2->Step3 Wash (DMF/DCM) Step4 4. Peptide Elongation HBTU / DIPEA Coupling Step3->Step4 Iterative SPPS Step5 5. Cleavage & Scavenging TFA / TIPS / H2O Step4->Step5 Global Deprotection Step6 6. Final Product C-Terminal Peptide Thiol Step5->Step6 Ether Precipitation

Caption: Workflow for the solid-phase synthesis of C-terminal peptide thiols using Fmoc-leucinethiol and 2-CTC resin.

Applications in Drug Development

The ability to seamlessly incorporate 2-amino-4-methyl-1-pentanethiol into synthetic peptides has driven significant advancements in targeted therapeutics:

  • Cancer Immunotherapy: ERAP1 is responsible for trimming peptides in the endoplasmic reticulum prior to MHC-I presentation. Leucinethiol-based inhibitors are utilized to modulate the antigenic peptide repertoire, coaxing the immune system into recognizing and eliminating evasive cancer cells[3].

  • Anti-Angiogenesis: Aminopeptidases are critically involved in tumor cell growth and the formation of new blood vessels. Peptide thiols act as potent inhibitors to prevent the proliferation of malignant cells by starving them of necessary post-translational protein maturation pathways[2].

References

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Slow-Binding Inhibition of the Aminopeptidase from Aeromonas proteolytica by Peptide Thiols Source: Biochemistry (ACS Publications) URL:2

  • L-Leucinethiol, oxidized leucine aminopeptidase inhibitor Source: Sigma-Aldrich URL:

  • Rationally designed inhibitor targeting antigen-trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell responses Source: PMC (NIH) URL:3

  • Houben-Weyl Methods of Organic Chemistry: Peptide Phosphonates and Thiols Source: Thieme-Connect URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-4-methyl-1-pentanethiol in Aqueous Buffers

Welcome to the technical support center for 2-Amino-4-methyl-1-pentanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-4-methyl-1-pentanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this thiol-containing compound in aqueous buffer solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development endeavors.

I. Understanding the Challenge: The Instability of Thiols in Aqueous Solutions

The sulfhydryl group (-SH) in 2-Amino-4-methyl-1-pentanethiol is highly susceptible to oxidation, particularly in aqueous environments. This oxidation primarily leads to the formation of disulfide bonds (R-S-S-R), which can significantly impact the compound's reactivity, bioavailability, and overall function in your experiments.[1][2] The rate of this degradation is influenced by several factors, including pH, the presence of dissolved oxygen, and trace metal ions.[1][3]

This guide will equip you with the knowledge and practical strategies to mitigate this oxidative degradation and ensure the integrity of your 2-Amino-4-methyl-1-pentanethiol solutions.

II. Frequently Asked Questions (FAQs)

Q1: My 2-Amino-4-methyl-1-pentanethiol solution is losing potency over time. What is the likely cause?

A1: The loss of potency is most likely due to the oxidation of the thiol group. In aqueous buffers, especially at neutral to alkaline pH, the thiol group (-SH) can be deprotonated to the more reactive thiolate anion (-S⁻).[1][4] This anion is readily oxidized by dissolved oxygen in the buffer, leading to the formation of a disulfide dimer. This process can be accelerated by the presence of trace metal ions.[2][3][5]

Q2: What is the optimal pH range for maintaining the stability of 2-Amino-4-methyl-1-pentanethiol in a buffer?

A2: The rate of thiol oxidation is highly pH-dependent.[4][6][7][8] Generally, maintaining the pH in a slightly acidic range (pH 6.0-7.0) can help slow down oxidation.[1] This is because a lower pH favors the protonated thiol form (-SH), which is less susceptible to oxidation than the thiolate anion (-S⁻) that becomes more prevalent at higher pH.[1][4] However, the optimal pH will also depend on the specific requirements of your experiment.

Q3: I've noticed that my solutions are turning slightly hazy. Could this be related to oxidation?

A3: While haziness can be due to several factors, the formation of disulfide dimers can sometimes lead to decreased solubility and the appearance of turbidity, especially at higher concentrations. It is crucial to visually inspect your solutions and correlate any changes in appearance with a functional assay to confirm the loss of the active thiol compound.

Q4: Are there any specific buffer components I should avoid when working with 2-Amino-4-methyl-1-pentanethiol?

A4: Avoid buffers that may contain trace metal contaminants, as these can catalyze thiol oxidation.[2][3][5] It is best to use high-purity water and reagents for buffer preparation. Additionally, be mindful of any buffer components that might react with the thiol group, although this is less common for standard biological buffers.

III. Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid loss of thiol activity Oxidation due to dissolved oxygen and/or metal ion catalysis. 1. Degas your buffers: Before adding the thiol, sparge the buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1] 2. Add a chelating agent: Incorporate 1-5 mM of ethylenediaminetetraacetic acid (EDTA) into your buffer to sequester trace metal ions that can catalyze oxidation.[1][9]
Inconsistent experimental results Variable levels of thiol oxidation between experiments. 1. Standardize buffer preparation: Always use freshly prepared and degassed buffers. 2. Use an antioxidant: Consistently add a suitable antioxidant to your buffer immediately before introducing the thiol. 3. Control storage conditions: Store stock solutions under an inert atmosphere and at low temperatures.[10]
Precipitation or cloudiness in the solution Formation of insoluble disulfide dimers or low intrinsic solubility. 1. Confirm the precipitate: Analyze the precipitate to confirm if it is the disulfide dimer. 2. Optimize pH: As mentioned, a slightly acidic pH may improve stability and solubility. 3. Consider co-solvents (with caution): If compatible with your experimental system, a small percentage of a co-solvent like ethanol or propylene glycol might improve solubility.[9] However, this should be thoroughly validated.

IV. Core Strategies for Preventing Oxidation

The key to preventing the oxidation of 2-Amino-4-methyl-1-pentanethiol lies in a multi-pronged approach that addresses the primary drivers of degradation: dissolved oxygen, metal ions, and pH.

A. The Role of Antioxidants

The most effective strategy is the addition of a reducing agent or antioxidant to the buffer. These molecules act as "sacrificial" agents, preferentially getting oxidized and thus protecting the thiol group of your compound of interest. The two most common and effective antioxidants for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Table 1: Comparison of Common Antioxidants

Antioxidant Mechanism of Action Optimal pH Range Advantages Disadvantages
Dithiothreitol (DTT) Thiol-disulfide exchange, forming a stable six-membered ring.[11][12]> 7.0[11]Cost-effective, well-established protocols.[11]Prone to air oxidation, less stable in solution, can interfere with some labeling chemistries.[11][13]
Tris(2-carboxyethyl)phosphine (TCEP) Phosphine-based reduction of disulfide bonds.[11][12]Broad (acidic to alkaline)[11][12]More stable in solution, stronger reducing agent, does not contain a thiol group and thus does not interfere with thiol-reactive probes.[11][13][14][15]More expensive than DTT.[11]

Expert Recommendation: For most applications involving 2-Amino-4-methyl-1-pentanethiol, TCEP is the superior choice due to its broader pH stability and lack of interference with downstream thiol-specific reactions.[11][15]

B. Controlling Environmental Factors
  • Inert Atmosphere: Preparing and handling your solutions under an inert atmosphere, such as in a glove box or by using Schlenk line techniques with nitrogen or argon, can significantly minimize exposure to oxygen.[9][16]

  • pH Control: As discussed, maintaining a slightly acidic to neutral pH (6.0-7.0) will slow the rate of oxidation by keeping the thiol group protonated.[1][9]

  • Chelating Agents: The addition of a chelating agent like EDTA is a simple and effective way to inhibit metal-catalyzed oxidation.[1][9]

V. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Buffer for 2-Amino-4-methyl-1-pentanethiol

This protocol describes the preparation of a phosphate buffer saline (PBS) solution containing TCEP and EDTA to minimize thiol oxidation.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • 2-Amino-4-methyl-1-pentanethiol

  • pH meter

  • Inert gas source (Nitrogen or Argon) with a sparging tube

Procedure:

  • Prepare the Base Buffer:

    • Dissolve the required amounts of sodium phosphate monobasic, sodium phosphate dibasic, and sodium chloride in high-purity water to achieve the desired buffer concentration (e.g., 1x PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄).

    • Adjust the pH to the desired value (e.g., 6.5) using concentrated HCl or NaOH.

  • Add Chelating Agent:

    • Add EDTA to the buffer to a final concentration of 1-5 mM. Stir until fully dissolved.

  • Degas the Buffer:

    • Place the buffer in a suitable container and sparge with nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.

  • Add Antioxidant:

    • Immediately before use, add TCEP-HCl to the degassed buffer to a final concentration of 0.5-1 mM. Gently swirl to dissolve. Note: TCEP-HCl is acidic, so re-check and adjust the pH if necessary.

  • Introduce the Thiol Compound:

    • Add the 2-Amino-4-methyl-1-pentanethiol to the fully prepared and stabilized buffer to achieve the desired final concentration.

  • Storage:

    • If the solution is not for immediate use, store it in a tightly sealed container with the headspace flushed with an inert gas. Store at 4°C and protect from light.[9][10] For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Monitoring the Stability of 2-Amino-4-methyl-1-pentanethiol

Regularly monitoring the concentration of the active thiol is crucial to ensure the validity of your experimental results. This can be achieved using various analytical techniques.[17][18]

Recommended Method: Ellman's Reagent (DTNB) Assay

This colorimetric assay is a simple and widely used method for quantifying free thiol groups.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

  • Your 2-Amino-4-methyl-1-pentanethiol solution (and a freshly prepared standard for quantification)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare DTNB Solution: Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).

  • Set up the Reaction: In a cuvette, mix your sample (or standard) with the reaction buffer.

  • Initiate the Reaction: Add a small volume of the DTNB stock solution to the cuvette and mix thoroughly.

  • Measure Absorbance: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.

  • Quantify: The concentration of the thiol can be calculated using the Beer-Lambert law (ε at 412 nm for the 2-nitro-5-thiobenzoate anion is 14,150 M⁻¹cm⁻¹).

Note: For more complex matrices or for higher accuracy, chromatographic methods such as HPLC coupled with a suitable detector can be employed.[17][19]

VI. Visualizing the Processes

Diagram 1: The Oxidation of 2-Amino-4-methyl-1-pentanethiol

G Thiol 2-Amino-4-methyl-1-pentanethiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (Higher pH) Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen Dissolved Oxygen (O₂) Oxygen->Disulfide Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Disulfide Catalysis

Caption: The pathway of thiol oxidation to a disulfide dimer.

Diagram 2: Mechanism of Action of Antioxidants

G cluster_0 Without Antioxidant cluster_1 With Antioxidant (e.g., TCEP) Thiol_A Thiol (R-SH) Disulfide_A Disulfide (R-S-S-R) Thiol_A->Disulfide_A Oxidation Oxygen_A O₂ Oxygen_A->Disulfide_A Thiol_B Thiol (R-SH) Antioxidant TCEP Oxidized_Antioxidant Oxidized TCEP Antioxidant->Oxidized_Antioxidant Preferential Oxidation Oxygen_B O₂ Oxygen_B->Oxidized_Antioxidant

Caption: How antioxidants protect thiols from oxidation.

Diagram 3: Experimental Workflow for Preparing a Stabilized Thiol Solution

G Start Start PrepBuffer Prepare Base Buffer Start->PrepBuffer AddEDTA Add EDTA PrepBuffer->AddEDTA Degas Degas with N₂/Ar AddEDTA->Degas AddTCEP Add TCEP Degas->AddTCEP AddThiol Add 2-Amino-4-methyl-1-pentanethiol AddTCEP->AddThiol Store Store Appropriately AddThiol->Store End Ready for Use Store->End

Caption: Step-by-step workflow for preparing a stabilized thiol solution.

VII. References

  • DTT vs. TCEP: Choosing the Right Reducing Agent for Your Lab. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

  • Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. (2025). Benchchem. Retrieved from

  • Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing. Retrieved from

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273, 73–80. Retrieved from

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Retrieved from

  • Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. RSC Publishing. Retrieved from

  • Oxidation of thiols. ResearchGate. Retrieved from

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. (2023, May 3). Journal of the American Chemical Society. Retrieved from

  • Thiol. Wikipedia. Retrieved from

  • Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. (2009, June 15). PubMed. Retrieved from

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. Polymer Chemistry (RSC Publishing). Retrieved from

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017, December 13). PubMed. Retrieved from

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Retrieved from

  • Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US. Retrieved from

  • Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. (2018, February 21). PubMed. Retrieved from

  • TCEP or DTT?. (2014, May 30). Proteomics and Mass Spectrometry Core Facility. Retrieved from

  • Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions. (2025, December). Benchchem. Retrieved from

  • Aquatic indirect photochemical transformations of natural peptidic thiols. (2017, October 19). RSC Publishing. Retrieved from

  • What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?. (2021, March 8). ResearchGate. Retrieved from

  • Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures. PubMed. Retrieved from

  • Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging. (2012, January 25). Langmuir - ACS Publications. Retrieved from

  • An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4. (2025). Benchchem. Retrieved from

  • Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. mass spectrometry techniques. Retrieved from

  • Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. (2011, November 28). MDPI. Retrieved from

  • Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. (2014, November 25). Analytical Chemistry - ACS Publications. Retrieved from

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. (2019, October 29). Chemistry Stack Exchange. Retrieved from

  • Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. PMC. Retrieved from

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). ACS Omega. Retrieved from

  • Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017, July 31). Spectrum: Concordia University Research Repository. Retrieved from

  • Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. PMC. Retrieved from

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. Retrieved from

  • What is it the best protocol to store and reduce thiol groups from modified oligos?. (2015, September 15). ResearchGate. Retrieved from

  • Method for removing thiol-contaminants from thioether solutions. Google Patents. Retrieved from

  • Stench Chemicals (thiols) SOP. University of Minnesota. Retrieved from

  • The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. Retrieved from

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. Retrieved from

  • A Kinetic Study of 2-Amino-4-(Methyl-Thio) Butanoic Acid By Quinaldinium Fluorochromate In Selected Hydrophilic Solvent Medium. (2022, July 11). International Journal of Life Science and Pharma Research - ijlpr. Retrieved from

  • Influence of natural and synthetic antioxidants on the degradation of Soybean oil at frying temperature. PMC. Retrieved from

  • Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry. Retrieved from

  • The oxidation of aqueous thiols on a graphite intercalation compound adsorbent. (2013, February 20). ResearchGate. Retrieved from

  • How Do Antioxidants Work?. (2023, March 27). All About Additives - YouTube. Retrieved from

  • Troubleshooting low yields in the oxidation of "2-Penten-1-ol, 4-methyl-". (n.d.). Benchchem. Retrieved from

Sources

Optimization

Troubleshooting low yield during 2-Amino-4-methyl-1-pentanethiol chemical synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the synthesis of 2-Amino-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered during the synthesis of 2-Amino-4-methyl-1-pentanethiol.

Often referred to as L-leucinethiol, this β-amino thiol is a highly valuable building block and a potent competitive inhibitor of zinc-containing metalloproteases, such as leucine aminopeptidase[1]. While the theoretical conversion of L-leucinol to L-leucinethiol appears straightforward, practical execution is frequently plagued by severe yield drops[2]. By analyzing the fundamental reaction mechanics, we can isolate the failure points—primarily unintended intramolecular cyclizations and oxidative dimerization—and implement a robust, self-validating workflow to maximize your yield.

Mechanistic Overview & Failure Analysis

To troubleshoot effectively, we must first map the synthetic pathways and identify where the target mass is being lost. The diagram below illustrates the standard thioacetate substitution route and highlights the two most common yield-loss pathways: aziridine formation and disulfide oxidation.

SynthesisPathway L_Leu L-Leucine L_Leucinol L-Leucinol L_Leu->L_Leucinol Reduction Boc_Leucinol N-Protected L-Leucinol L_Leucinol->Boc_Leucinol N-Protection Tos_Leucinol O-Activated L-Leucinol (Mesylate/Tosylate) Boc_Leucinol->Tos_Leucinol O-Activation Thioester S-Acetyl Leucinethiol (Thioacetate substitution) Tos_Leucinol->Thioester Nucleophilic Substitution Aziridine Aziridine Byproduct (Yield Loss via Cyclization) Tos_Leucinol->Aziridine Intramolecular Attack (If N is nucleophilic) Product 2-Amino-4-methyl-1-pentanethiol (Target Product) Thioester->Product Acidic Deprotection Disulfide Disulfide Dimer (Yield Loss via Oxidation) Product->Disulfide Aerobic Workup (O2 Exposure)

Fig 1: Synthetic workflow of 2-Amino-4-methyl-1-pentanethiol highlighting yield-loss pathways.

Troubleshooting FAQs

Q: My final yield is consistently below 20%, and the ¹H-NMR lacks the characteristic thiol proton triplet (~1.5 ppm). What is happening? A: You are experiencing oxidative dimerization. Free thiols are highly susceptible to air oxidation, rapidly forming a 1[1]. Causality: The thiolate anion generated during deprotection is a strong nucleophile that is easily oxidized by dissolved O₂ in your solvents. Solution: Degas all extraction solvents using argon sparging or freeze-pump-thaw cycles. Perform the final isolation strictly under an inert atmosphere, and consider adding a mild reducing agent like TCEP during the aqueous workup.

Q: During the substitution of the O-mesyl intermediate with potassium thioacetate (KSAc), I isolate a major non-polar byproduct instead of the thioester. Why? A: This indicates3[3]. Causality: If the α-amine is only mono-Boc protected, the carbamate nitrogen retains enough nucleophilicity under basic conditions to attack the β-carbon. This displaces the mesylate leaving group and forms a stable 3-membered aziridine ring, destroying your yield[3]. Solution: Switch to a strongly electron-withdrawing protecting group, such as a Nosyl (o-nitrobenzenesulfonyl) group, which completely deactivates the nitrogen lone pair.

Quantitative Yield Optimization Data

To benchmark your synthesis, compare your current reaction conditions against the optimization data below.

Reaction ConditionPrimary Failure ModeAverage Yield (%)Optimization Strategy
Mono-Boc + KSAc (60°C)Aziridine Cyclization15 - 25%Switch to N-Nosyl protection
Aerobic DeprotectionDisulfide Dimerization30 - 40%Argon sparging + TCEP addition
Direct H₂S SubstitutionPoor Conversion / Toxicity< 10%Use KSAc in anhydrous DMF
Optimized Baseline None (Validated) 85 - 92% N-Nosyl + KSAc + Anaerobic Workup

Optimized Self-Validating Protocol

To guarantee high yields, transition to the following optimized protocol. Every phase includes a self-validation checkpoint to ensure the reaction is proceeding correctly before you commit to the next step.

Phase 1: N-Deactivation and O-Activation
  • Protection: Dissolve L-leucinol in anhydrous DCM. Add Triethylamine (Et₃N) and cool to 0°C. Slowly add Nosyl chloride (NsCl) to achieve N-nosyl protection.

    • Causality: The Nosyl group is strongly electron-withdrawing. It pulls electron density away from the nitrogen, neutralizing its nucleophilicity and preventing it from attacking the β-carbon in subsequent steps.

    • Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 7:3). The primary amine (ninhydrin positive) should completely disappear, replaced by a strongly UV-active spot.

  • Activation: To the same pot, add Methanesulfonyl chloride (MsCl) to convert the hydroxyl group into a mesylate.

Phase 2: Nucleophilic Thiolation
  • Substitution: Isolate the N-Ns-O-Ms-leucinol and dissolve it in anhydrous DMF. Add Potassium thioacetate (KSAc) and stir at 50°C for 12 hours.

    • Causality: Mesylate is a superior leaving group. KSAc provides a soft, highly polarizable sulfur nucleophile that favors direct Sₙ2 substitution over E2 elimination, maximizing the thioester yield.

    • Self-Validation Checkpoint: IR spectroscopy of the crude intermediate will show a strong, sharp carbonyl stretch at ~1690 cm⁻¹ (characteristic of a thioester), distinct from standard oxygen esters.

Phase 3: Anaerobic Deprotection
  • Unmasking: Remove the Nosyl group using thiophenol and K₂CO₃. Subsequently, hydrolyze the thioester using degassed 6M HCl under reflux for 4 hours.

  • Isolation: Extract the aqueous layer using argon-sparged diethyl ether.

    • Causality: Oxygen rapidly dimerizes free thiols to disulfides. Argon sparging eliminates dissolved O₂, preserving the monomeric β-amino thiol.

    • Self-Validation Checkpoint: Treat a 10 µL aliquot of the final organic layer with Ellman’s reagent (DTNB). An immediate shift to deep yellow (absorbance at 412 nm) confirms the presence of free, unoxidized thiols.

References

  • Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. PMC (nih.gov). 3

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. ACS Publications (acs.org). 2

  • L-Leucinethiol, oxidized leucine aminopeptidase inhibitor 88264-65-7. Sigma-Aldrich (sigmaaldrich.com). 1

Sources

Troubleshooting

Technical Support Center: 2-Amino-4-methyl-1-pentanethiol (L-Leucinethiol) Stability &amp; Storage

Welcome to the technical support and troubleshooting center for 2-Amino-4-methyl-1-pentanethiol (commonly known as L-leucinethiol). This guide is engineered for researchers and drug development professionals handling thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 2-Amino-4-methyl-1-pentanethiol (commonly known as L-leucinethiol). This guide is engineered for researchers and drug development professionals handling this compound in enzymatic assays, structural biology, and inhibitor development.

Core Principles of L-Leucinethiol Stability

L-Leucinethiol is a highly potent, competitive inhibitor of metallopeptidases, such as leucine aminopeptidase, exhibiting a Ki​ in the nanomolar range . Its inhibitory efficacy relies entirely on the structural integrity of its free sulfhydryl (-SH) group, which acts as a critical zinc-coordinating ligand in the enzyme's active site .

The fundamental challenge in handling L-leucinethiol is its extreme susceptibility to oxidation. In aqueous environments, the free thiol rapidly auto-oxidizes to form an inactive disulfide dimer () . This reaction is catalyzed by dissolved oxygen, alkaline pH, and trace transition metals . Therefore, optimizing long-term storage requires strict anaerobic conditions, cryogenic temperatures, and the strategic use of non-interfering reducing agents.

Frequently Asked Questions (FAQs)

Q1: Why does my L-leucinethiol lose its inhibitory activity over time when stored in solution?

  • Causality: The loss of activity is almost exclusively due to the oxidation of the free thiol group into a disulfide bond [[1]]([Link]). Because the oxidized dimer cannot coordinate the active-site zinc ion of aminopeptidases, the compound becomes functionally inert .

  • Self-Validating Action: Always run a baseline Ellman's reagent (DTNB) assay to quantify free thiols before use. If the free thiol concentration drops below 90% of your expected molarity, oxidation has occurred, and the solution must be reduced or discarded.

Q2: Should I store the lyophilized powder at room temperature, 4°C, or -20°C?

  • Causality: Lyophilized L-leucinethiol must be stored at -20°C or lower in a dark, desiccated environment . While solid-state oxidation is slower than in solution, ambient humidity causes the hygroscopic powder to absorb moisture, creating micro-aqueous environments that accelerate oxidative degradation .

  • Self-Validating Action: Store the primary vial inside a secondary container with active desiccant (e.g., indicating silica gel). If the desiccant changes color, the micro-environment has been compromised.

Q3: Which reducing agent is best for maintaining stability in working aliquots: DTT, β -mercaptoethanol (BME), or TCEP?

  • Causality: TCEP (Tris(2-carboxyethyl)phosphine) is the superior choice. Unlike DTT and BME, TCEP does not contain a thiol group. This means it will not compete with L-leucinethiol for zinc-coordination in your downstream metallopeptidase assays . Furthermore, TCEP is stable over a broader pH range and is highly resistant to airborne oxidation .

Troubleshooting Guide

Issue 1: Precipitate forms upon thawing frozen aqueous aliquots.

  • Root Cause: Repeated freeze-thaw cycles cause localized pH shifts and concentration gradients, leading to the precipitation of the oxidized disulfide dimer, which is significantly less soluble in aqueous buffers than the free thiol monomer.

  • Resolution: Discard the precipitated aliquot. To prevent this, strictly adhere to single-use aliquoting. If recovery is absolutely necessary, proceed to Protocol B to reduce the dimer and restore clarity.

Issue 2: Inconsistent IC50​ values across different experimental replicates.

  • Root Cause: Variable degrees of trace metal contamination in your assay buffers are catalyzing unpredictable rates of thiol oxidation during the assay itself .

  • Resolution: Supplement your storage and assay buffers with a low concentration of a metal chelator (e.g., 0.1 mM EDTA), provided it does not strip the essential zinc from your target aminopeptidase . Always degas buffers prior to reconstitution.

Quantitative Stability Profile

The following table summarizes the expected half-life and stability of L-leucinethiol under various storage conditions, highlighting the necessity of optimized protocols.

Storage StateTemperatureAdditives / EnvironmentExpected Stability (>95% Active)Primary Degradation Risk Factor
Lyophilized Solid-20°CDesiccated, Dark> 12 MonthsHygroscopic moisture absorption
Lyophilized Solid25°C (RT)Ambient Air< 2 WeeksAmbient humidity, auto-oxidation
Aqueous Solution4°CAmbient Air, No Reductant< 24 HoursDissolved O2​ , trace metals
Aqueous Solution-80°CDegassed, Argon purged3 - 6 MonthsSlow oxidation during freeze/thaw
Aqueous Solution-80°C2 mM TCEP, Argon purged> 12 MonthsHighly stable

Experimental Protocols

Protocol A: Preparation and Anaerobic Storage of Single-Use Aliquots

This protocol is a self-validating system; by incorporating DTNB tracking, the user continuously verifies the chemical integrity of the stock.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.4). Add 0.1 mM EDTA (if compatible with downstream assays) and 2 mM TCEP.

  • Degassing: Degas the buffer by sparging with high-purity Argon or Nitrogen gas for at least 30 minutes to displace dissolved oxygen.

  • Reconstitution: Inside a nitrogen-flushed glove box or under a steady stream of Argon, dissolve the lyophilized L-leucinethiol powder in the degassed buffer to create a 10 mM stock solution.

  • Validation: Immediately remove a 10 μ L sample and react with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to confirm the free thiol concentration matches the theoretical yield.

  • Aliquoting: Dispense the stock into opaque, amber microcentrifuge tubes in 50 μ L single-use aliquots.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 30 seconds to flash-freeze the solution, preventing concentration gradients.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol B: Rescuing Oxidized L-Leucinethiol via TCEP Reduction

Use this protocol if the DTNB assay indicates >10% oxidation (disulfide formation) in your stock.

  • Assessment: Determine the concentration of oxidized thiol via the DTNB assay (Theoretical expected concentration minus actual measured free thiol).

  • Reduction: Add a 10-fold molar excess of TCEP relative to the oxidized disulfide concentration. (e.g., If 1 mM of L-leucinethiol has oxidized, add 10 mM TCEP).

  • Incubation: Incubate the solution at room temperature (25°C) for 30 to 45 minutes under an Argon overlay.

  • Re-Validation: Perform a secondary DTNB assay. The free thiol concentration should now be restored to >95% of the original theoretical yield.

Workflow Visualization

G Start Lyophilized L-Leucinethiol (Store at -20°C in dark) Recon Reconstitute in Degassed Buffer (e.g., HEPES pH 7.4 + 0.1mM EDTA) Start->Recon RedAgent Add Reducing Agent (2 mM TCEP) Recon->RedAgent Degradation Oxidation to Disulfide (Loss of Inhibitory Activity) Recon->Degradation O2 / Metal Ions Validate Validate Free Thiol (DTNB Assay >95%) RedAgent->Validate Aliquot Aliquot into Amber Vials (Purge with Argon/N2) Validate->Aliquot Flash Flash Freeze (Liquid Nitrogen) Aliquot->Flash Store Long-Term Storage (-80°C) Flash->Store Degradation->RedAgent Rescue via TCEP

Optimized workflow for L-Leucinethiol preparation, validation, and long-term storage.

References

  • ACTIVE SITE STUDIES ON MICROSOMAL AMINOPEPTIDASE. MacSphere - McMaster University. URL:[Link]

  • Effects of storage conditions on thiol disulfide homeostasis. TRDizin. URL: [Link]

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Protein Storage For Protein Stability And Less Protein Degradation. G-Biosciences. URL:[Link]

  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

Sources

Optimization

How to reduce unwanted disulfide bond formation in 2-Amino-4-methyl-1-pentanethiol

A Guide to Preventing and Troubleshooting Unwanted Disulfide Bond Formation Welcome to the Technical Support Center for 2-Amino-4-methyl-1-pentanethiol. This resource is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Unwanted Disulfide Bond Formation

Welcome to the Technical Support Center for 2-Amino-4-methyl-1-pentanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on handling this aminothiol and mitigating the common challenge of unwanted disulfide bond formation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Thiol Oxidation

2-Amino-4-methyl-1-pentanethiol, like other thiol-containing compounds, is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules of the thiol. This dimerization can result in a loss of reactivity, altered biological activity, and the formation of impurities that can complicate downstream applications. Understanding the factors that promote this oxidation is the first step toward preventing it.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding disulfide bond formation in 2-Amino-4-methyl-1-pentanethiol.

Q1: What is the primary cause of unwanted disulfide bond formation in 2-Amino-4-methyl-1-pentanethiol?

A1: The primary cause is the oxidation of the thiol group (-SH). This process is significantly accelerated by the presence of atmospheric oxygen, certain metal ions, and alkaline pH conditions.[1][2]

Q2: How does pH influence the rate of disulfide bond formation?

A2: The thiol group exists in equilibrium between its protonated form (-SH) and its deprotonated thiolate anion form (-S⁻). The thiolate anion is the more reactive species in the oxidation process.[3][4] At higher (alkaline) pH, the equilibrium shifts towards the formation of the more reactive thiolate anion, thus increasing the rate of oxidation and disulfide bond formation.[2][5][6] Conversely, at acidic to neutral pH, the protonated thiol is the predominant species, which is less prone to oxidation.[2][7]

Q3: What role do metal ions play in thiol oxidation?

A3: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for the oxidation of thiols.[5][8][9][10] These metal ions can facilitate the transfer of electrons from the thiol to an oxidizing agent like oxygen, thereby promoting the formation of disulfide bonds.[9][10]

Q4: Can I visually detect if my 2-Amino-4-methyl-1-pentanethiol has oxidized?

A4: While pure 2-Amino-4-methyl-1-pentanethiol is typically a clear liquid, significant oxidation and disulfide formation can sometimes lead to a change in appearance, such as discoloration or the formation of a precipitate.[2] However, visual inspection is not a reliable method for detecting low levels of oxidation. Analytical techniques are necessary for accurate quantification.

Q5: What are the consequences of disulfide bond formation in my experiments?

A5: The formation of disulfide bonds can have several negative consequences, including:

  • Loss of Reactivity: The thiol group is often the desired reactive site for conjugation or other chemical modifications. Its conversion to a disulfide bond renders it unreactive for these purposes.[1]

  • Formation of Impurities: The disulfide-linked dimer is an impurity that can interfere with your experiments and complicate the purification of your desired product.

  • Altered Biological Activity: If 2-Amino-4-methyl-1-pentanethiol is part of a biologically active molecule, its dimerization can significantly alter or eliminate its intended biological function.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with 2-Amino-4-methyl-1-pentanethiol.

Problem 1: My compound shows reduced reactivity in conjugation reactions.

Potential Cause: A significant portion of your 2-Amino-4-methyl-1-pentanethiol may have oxidized to form disulfide bonds, reducing the concentration of the reactive free thiol.[1]

Recommended Solutions:

  • Quantify Free Thiol Content: Before proceeding with your reaction, it is crucial to determine the concentration of free thiols in your sample. Ellman's reagent (DTNB) provides a reliable and straightforward colorimetric method for this purpose.[1][11]

  • Reduce Existing Disulfide Bonds: If you detect significant disulfide formation, you can regenerate the free thiol by treating your sample with a reducing agent.

  • Optimize Reaction pH: For reactions involving the thiol group, such as maleimide conjugations, maintaining a pH between 6.5 and 7.5 is optimal for ensuring the reactivity of the thiol while minimizing oxidation and side reactions.[3][12]

Problem 2: I observe precipitate formation in my stock solution of 2-Amino-4-methyl-1-pentanethiol.

Potential Cause: The precipitate is likely the disulfide-linked dimer of 2-Amino-4-methyl-1-pentanethiol, which may have lower solubility in your chosen solvent.[2]

Recommended Solutions:

  • Improve Storage Conditions: Store your stock solution under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[2][11] Storing at low temperatures (e.g., -20°C) can also help to slow down the rate of oxidation.[2]

  • Use Deoxygenated Solvents: Prepare all solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas like argon or nitrogen.[1][2]

  • Add a Chelating Agent: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM into your buffer solutions to sequester trace metal ions that can catalyze oxidation.[1][3]

Problem 3: My analytical results (e.g., HPLC, MS) show an unexpected peak corresponding to a higher molecular weight species.

Potential Cause: This higher molecular weight species is very likely the disulfide-linked dimer of your compound. Mass spectrometry (MS) is a powerful tool for confirming the presence of disulfide bonds.[13][14][15]

Recommended Solutions:

  • Mass Spectrometry Analysis: Employ mass spectrometry to analyze the peak . The mass of the dimer should be approximately double the mass of the monomer minus two hydrogen atoms. Tandem MS (MS/MS) can further confirm the disulfide linkage.[14][15][16][17]

  • Implement Preventative Measures: To avoid the formation of this dimer in future experiments, strictly adhere to the preventative measures outlined in this guide, including the use of deoxygenated buffers, inert atmosphere, and chelating agents.

  • Consider Using a Reducing Agent: For applications where the presence of a reducing agent is tolerable, adding a small amount to your sample can help maintain the thiol in its reduced state.

Proactive Strategies for Preventing Disulfide Bond Formation

The best approach to dealing with unwanted disulfide bonds is to prevent their formation in the first place. The following strategies are highly recommended.

Control of the Chemical Environment
ParameterRecommendationRationale
Oxygen Work under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents and buffers.Oxygen is the primary oxidizing agent for thiols.[1]
pH Maintain a slightly acidic to neutral pH (6.0-7.5) for storage and during non-reactive handling.At lower pH, the less reactive protonated thiol (-SH) form is favored over the highly reactive thiolate anion (-S⁻).[2][7][18]
Metal Ions Add a chelating agent like EDTA (0.1-1 mM) to all aqueous solutions.EDTA sequesters catalytic metal ions that accelerate thiol oxidation.[1][3]
Light Store the compound in amber vials or protect it from light.Light can provide the energy to initiate oxidation reactions.[1]
Use of Additives
AdditiveRecommendationRationale
Reducing Agents For maintaining a reducing environment, consider adding a reducing agent like TCEP or DTT. TCEP is often preferred due to its stability and lack of odor.[1][2][19][20][21][22][23]These agents actively reduce any disulfide bonds that may form, maintaining a high concentration of the free thiol.
Antioxidants In some formulations, antioxidants like ascorbic acid can be included.[1]Antioxidants act as sacrificial molecules, becoming oxidized in place of the thiol.
Proper Storage and Handling
  • Solid Form: Store solid 2-Amino-4-methyl-1-pentanethiol in a tightly sealed container under an inert atmosphere at the recommended temperature, typically -20°C.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11] The headspace of the vial should be flushed with an inert gas before sealing.

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffer

Objective: To prepare a buffer with minimal dissolved oxygen to prevent thiol oxidation.

Materials:

  • Buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Flask with a magnetic stir bar

  • Septum

  • Inert gas source (argon or nitrogen) with tubing and a needle

  • Outlet needle

Procedure:

  • Prepare your desired buffer solution.

  • Place the buffer in the flask with the magnetic stir bar.

  • Seal the flask with the septum.

  • Insert the inert gas inlet needle through the septum so that it is submerged below the liquid surface.

  • Insert the outlet needle through the septum, ensuring it remains above the liquid surface.

  • Bubble the inert gas through the buffer for at least 30-60 minutes while stirring.

  • Remove the needles and store the deoxygenated buffer in a tightly sealed container. For best results, use immediately.[11]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

Objective: To determine the concentration of free thiol groups in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0 (deoxygenated)

  • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer

  • Sample solution of 2-Amino-4-methyl-1-pentanethiol at a known concentration

  • Spectrophotometer and cuvettes

Procedure:

  • In a 1 mL cuvette, add 950 µL of the reaction buffer.

  • Add 50 µL of the DTNB stock solution.

  • Measure the absorbance at 412 nm to obtain a blank reading.

  • Add 10-50 µL of your sample solution to the cuvette.

  • Mix gently and incubate for 2 minutes at room temperature.

  • Measure the final absorbance at 412 nm.

  • Calculate the thiol concentration using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).[1]

Visualizing the Process

Mechanism of Disulfide Bond Formation

This diagram illustrates the key steps in the oxidation of 2-Amino-4-methyl-1-pentanethiol to its corresponding disulfide.

Disulfide_Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Oxidation Thiol 2 R-SH (Thiol) Thiolate 2 R-S⁻ (Thiolate) Thiol->Thiolate Alkaline pH Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide Oxidizing_Agent O₂ / Metal Ions Oxidizing_Agent->Disulfide

Caption: Mechanism of thiol oxidation to a disulfide.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to suspected disulfide bond formation.

Troubleshooting_Workflow Start Problem Encountered (e.g., low reactivity, precipitate) Quantify Quantify Free Thiol (Ellman's Reagent) Start->Quantify Analyze Analyze by MS/HPLC for Dimer Start->Analyze Reduce Treat with Reducing Agent (e.g., TCEP, DTT) Quantify->Reduce Low Free Thiol Optimize Optimize Reaction/Storage Conditions Quantify->Optimize Acceptable Free Thiol Analyze->Reduce Dimer Detected Analyze->Optimize No Dimer Detected Reduce->Optimize Proceed Proceed with Experiment Optimize->Proceed

Caption: A workflow for troubleshooting disulfide bond issues.

By understanding the principles of thiol oxidation and implementing these proactive and reactive strategies, you can significantly reduce the incidence of unwanted disulfide bond formation in your experiments with 2-Amino-4-methyl-1-pentanethiol, leading to more reliable and reproducible results.

References

  • Mtoz Biolabs. (n.d.). Methods for Detecting Protein Disulfide Bonds. Retrieved from [Link]

  • Tsai, P. L., Chen, S. F., & Huang, S. Y. (2013). Mass spectrometry-based strategies for protein disulfide bond identification. Journal of the Chinese Chemical Society, 60(3), 257-268. Retrieved from [Link]

  • Heinecke, J. W., Rosen, H., Suzuki, L. A., & Chait, A. (1987). Cellular oxidation of low density lipoprotein is caused by thiol production in media containing transition metal ions. The Journal of biological chemistry, 262(21), 10098–10103. Retrieved from [Link]

  • Ehrnström, E., & Eriksson, U. G. (1998). Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures. Biochimica et biophysica acta, 1425(1), 115–122. Retrieved from [Link]

  • Singh, R., & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Medicinal Chemistry Letters, 3(4), 318–322. Retrieved from [Link]

  • Capozzi, G., & Modena, G. (1974). Oxidation of thiols. In S. Patai (Ed.), The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons, Ltd. Retrieved from [Link]

  • Lu, J., & Holmgren, A. (2014). Modulation of thiol-dependent redox system by metal ions via thioredoxin and glutaredoxin systems. Metallomics, 6(2), 292–299. Retrieved from [Link]

  • Wu, S. L., & Karger, B. L. (2008). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of proteome research, 7(1), 85–93. Retrieved from [Link]

  • Tanrikulu, I. C. (2016). Answer to "How to prevent disulfide bond scrambling?". ResearchGate. Retrieved from [Link]

  • Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1434–1444. Retrieved from [Link]

  • Let's Talk Academy. (2025). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Retrieved from [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Reddy, T., & D'Souza, F. (2023). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules (Basel, Switzerland), 28(14), 5489. Retrieved from [Link]

  • An, Y., & Zhang, J. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 99(5), 2213–2230. Retrieved from [Link]

  • Zhang, T., & Wang, C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Retrieved from [Link]

  • Das, A., & Udgaonkar, J. B. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PloS one, 9(1), e85212. Retrieved from [Link]

  • Lukesh, J. C., 3rd, Wallin, K. K., & Raines, R. T. (2013). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. ACS chemical biology, 8(8), 1674–1678. Retrieved from [Link]

  • Ghezzi, P., & Forman, H. J. (2009). Thiol Oxidation in Signaling and Response to Stress. Antioxidants & redox signaling, 11(11), 2645–2649. Retrieved from [Link]

  • Hogg, P. J. (2015). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. International journal of molecular sciences, 16(1), 1888–1901. Retrieved from [Link]

  • Collet, J. F., & Bardwell, J. C. (2007). Disulfide bond formation enzymes. The Enzymes, 25, 111–134. Retrieved from [Link]

  • Chi, B. K., Huyen, N. T., & Loi, V. V. (2020). Thiol-Redox Proteomics to Study Reversible Protein Thiol Oxidations in Bacteria. Protocols.io. Retrieved from [Link]

  • Connelly, M. A., & Temel, R. E. (2013). Contributions of a disulfide bond and a reduced cysteine side chain to the intrinsic activity of the HDL receptor SR-BI. Journal of lipid research, 54(12), 3340–3350. Retrieved from [Link]

  • Hampton, M. B., & Chtanova, T. (2011). Contemporary techniques for detecting and identifying proteins susceptible to reversible thiol oxidation. Biochemical Society transactions, 39(5), 1267–1272. Retrieved from [Link]

  • Khoo, K. K., & Norton, R. S. (2008). Role of Disulfide Bonds in Peptide and Protein Conformation. In Peptide and Protein-Based Therapeutics (pp. 315-338). Springer. Retrieved from [Link]

  • Li, Y., et al. (2025). Leveraging the Aminothiol-Specific Phosphorogenic Response of Iridium(III) Thioester Complexes for the Development of Intracellular Sensors and Cancer Phototherapeutics. JACS Au. Retrieved from [Link]

  • Smith, J., et al. (2025). The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review. Journal of Clinical Medicine. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Retrieved from [Link]

  • Isidro-Llobet, A., & Álvarez, M. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Retrieved from [Link]

  • Li, P., et al. (2016). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. Journal of Animal Science. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Background Noise in 2-Amino-4-methyl-1-pentanethiol HPLC-UV Analysis

Welcome to the technical support guide for the analysis of 2-Amino-4-methyl-1-pentanethiol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with high bac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-Amino-4-methyl-1-pentanethiol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with high background noise and poor signal-to-noise ratios during HPLC-UV analysis of this and similar thiol-containing compounds. Our approach is rooted in explaining the fundamental causes of these issues and providing robust, field-proven solutions.

Section 1: Foundational Knowledge - Why is This Analysis Prone to Noise?

Understanding the physicochemical properties of 2-Amino-4-methyl-1-pentanethiol is the first step in troubleshooting. The molecule's structure presents two primary challenges for HPLC-UV detection:

  • Lack of a Strong Chromophore : The analyte does not possess a significant UV-absorbing moiety.[1] This necessitates detection at very low wavelengths (typically below 220 nm) to achieve any meaningful signal. Unfortunately, this region of the UV spectrum is where many HPLC solvents, buffers, and additives also absorb, leading to an inherently high and unstable baseline.[2]

  • Reactivity of the Thiol Group : The sulfhydryl (-SH) group is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfides.[3] This can result in inconsistent peak areas, the appearance of unexpected peaks, or a complete loss of the analyte signal, further complicating the analysis.[4]

This guide will address these core issues through systematic troubleshooting and a proactive strategy for enhancing signal intensity.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses common baseline problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My baseline is noisy and chaotic throughout the entire run, even during isocratic holds. What are the primary causes?

This type of random, high-frequency noise often points to issues with the mobile phase, the detector, or overall system contamination.

  • Probable Cause 1: Mobile Phase Contamination or Quality.

    • Explanation: The use of non-HPLC grade solvents, contaminated water, or degraded mobile phase additives is a leading cause of baseline noise.[5][6] These impurities can absorb UV light at low wavelengths, creating a high and erratic background signal.

    • Solution:

      • Always use HPLC-grade or better solvents and freshly prepared, high-purity water (e.g., 18.2 MΩ·cm).[5][7]

      • Prepare mobile phases fresh daily, especially aqueous buffers which are prone to microbial growth.[7]

      • Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter before use.

  • Probable Cause 2: Ineffective Mobile Phase Degassing.

    • Explanation: Dissolved gases in the mobile phase can form microscopic bubbles as the solvent travels from the high-pressure side of the system to the low-pressure environment of the detector flow cell.[2][8] These bubbles cause sharp, spiking noise as they pass through the light path.[9][10]

    • Solution:

      • Ensure your HPLC system's online degasser is functioning correctly.[6]

      • For systems without an online degasser, degas the mobile phase beforehand by sparging with helium, sonication, or vacuum filtration.[2]

  • Probable Cause 3: Detector Lamp or Flow Cell Issues.

    • Explanation: An aging deuterium lamp will have lower light output, which reduces the amount of light reaching the photodiode. The detector compensates by increasing the gain, which also amplifies the inherent electronic noise.[2] A contaminated or dirty flow cell can scatter light, also contributing to noise.[2][11]

    • Solution:

      • Check the lamp's energy output using the instrument's diagnostic software. Replace the lamp if it is near the end of its rated lifetime.[7]

      • Flush the flow cell with a strong, non-buffered solvent like isopropanol to remove contaminants.[11] If noise persists, follow the manufacturer's instructions for more intensive cleaning.

Q2: I see a rhythmic, pulsating noise in my baseline that corresponds with the pump stroke.

This symptom is almost always related to the pump's performance and its ability to deliver a constant, pulse-free flow.

  • Probable Cause: Faulty Check Valves or Worn Pump Seals.

    • Explanation: Check valves are critical for ensuring one-way flow through the pump heads. If a check valve is dirty or failing, it can cause solvent to flow backward slightly, leading to pressure fluctuations with each pump stroke.[6][9][12] Worn pump seals can cause minor, inconsistent leaks, also resulting in pressure instability.[6][9]

    • Solution:

      • Systematically clean or replace the check valves. Ceramic check valves are often reported to reduce noise, especially when using ion-pairing agents like TFA.[12][13]

      • If the problem persists, replace the pump seals as part of routine preventive maintenance.[6]

Q3: My baseline drifts significantly upwards or downwards during a gradient run.

Baseline drift is a common issue in gradient elution and is typically caused by differences in the UV absorbance of the mobile phase components.

  • Probable Cause 1: Mismatched Mobile Phase Absorbance.

    • Explanation: If your aqueous (A) and organic (B) mobile phases have different UV absorbances at the detection wavelength, the baseline will drift as the proportion of solvent B changes throughout the gradient.[13] This is especially problematic at low wavelengths.

    • Solution:

      • Measure the absorbance of each mobile phase component individually in a UV spectrophotometer at your target wavelength.

      • If there is a significant mismatch, try adding a small amount of the UV-absorbing component (e.g., TFA) to the "weaker" solvent to balance the absorbance.[11]

  • Probable Cause 2: Insufficient Column Equilibration.

    • Explanation: The stationary phase needs time to fully equilibrate with the initial mobile phase conditions before each injection. If equilibration is incomplete, the baseline will be unstable and may drift as the column continues to adjust during the initial part of the run.[7][14]

    • Solution:

      • Ensure the equilibration time is sufficient. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column before injecting.[7]

  • Probable Cause 3: Temperature Fluctuations.

    • Explanation: The absorbance of many solvents is temperature-dependent. If the laboratory temperature is unstable, or if the column is not in a thermostatted compartment, the baseline can drift.[13][14]

    • Solution:

      • Use a thermostatted column compartment to maintain a constant temperature.

      • Insulate any exposed tubing between the column and the detector to minimize environmental temperature effects.[12][13]

Q4: I am struggling to get any detectable peak for my analyte above the noise.

This is the central challenge for this analyte. When standard troubleshooting fails to provide an adequate signal-to-noise ratio (S/N), a more robust chemical strategy is required.

  • Probable Cause: Inherently Low Molar Absorptivity.

    • Explanation: As discussed, 2-Amino-4-methyl-1-pentanethiol lacks a chromophore, making it a very weak absorber of UV light. Direct detection is often insufficient for quantitative analysis at low concentrations.

    • Solution: Pre-Column Derivatization.

      • Derivatization is a chemical process that attaches a strongly UV-absorbing molecule (a chromophore) to your analyte before it is injected into the HPLC.[15]

      • This allows you to move the detection wavelength to a much higher, less noisy region of the spectrum (e.g., >300 nm), dramatically improving the S/N ratio.

      • A highly effective and widely used reagent for thiols is 5,5'-dithiobis(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent.[16][17][18]

Section 3: Proactive Strategy - Derivatization with DTNB for Enhanced Signal-to-Noise

Instead of fighting the high noise at low wavelengths, this strategy modifies the analyte to make it easily detectable. The reaction of a thiol (R-SH) with DTNB produces a mixed disulfide (R-S-TNB) and one molecule of 5-thio-2-nitrobenzoic acid (TNB), both of which are strongly colored and UV-active.[16][18]

Diagram: DTNB Derivatization Reaction

G Analyte 2-Amino-4-methyl-1-pentanethiol (R-SH) Products Derivatized Analyte (R-S-TNB) + TNB Anion Analyte->Products + DTNB Ellman's Reagent (DTNB) DTNB->Products pH ~7.5

Caption: Derivatization of a thiol with DTNB.

Experimental Protocol: Pre-Column Derivatization

This protocol provides a starting point for the derivatization of 2-Amino-4-methyl-1-pentanethiol.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • DTNB solution (e.g., 10 mM in phosphate buffer)

  • Your sample containing 2-Amino-4-methyl-1-pentanethiol

  • Acidic solution to stop the reaction (e.g., formic acid or HCl)

Procedure:

  • Sample Preparation: Dilute your sample to the expected concentration range in the phosphate buffer (pH 7.5). The derivatization reaction is most efficient under neutral to slightly alkaline conditions.[18]

  • Derivatization Reaction: To 100 µL of your diluted sample, add 100 µL of the DTNB solution. The exact ratio may require optimization.

  • Incubation: Mix gently and allow the reaction to proceed at room temperature for approximately 20-30 minutes.[18]

  • Reaction Quenching: Stop the reaction by acidifying the sample. Add 10 µL of 1 M HCl or a suitable concentration of formic acid. This stabilizes the derivatives for HPLC analysis.

  • Analysis: Inject the resulting solution into the HPLC system.

Table: Recommended HPLC-UV Conditions for DTNB Derivatives
ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particlesStandard reversed-phase chemistry is effective for separating the derivatives.
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier ensures good peak shape for the derivatives.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minA gradient is typically needed to elute the derivatives and the excess reagent.
Flow Rate 0.5 - 1.0 mL/minAdjust based on column dimensions.
Column Temp. 30 - 40 °CImproves peak shape and run-to-run reproducibility.
Detection λ 326 nm This is the optimal wavelength for detecting the TNB moiety under acidic HPLC conditions, offering high sensitivity and low background noise.[16][18]
Injection Vol. 5 - 20 µLDependent on sample concentration and sensitivity requirements.
Section 4: FAQs
  • Q: How do I properly prepare my mobile phase to minimize noise?

    • A: Always use HPLC-grade solvents and freshly prepared, filtered (0.22 µm) aqueous buffers. Prepare fresh daily and keep bottles capped when not in use to prevent absorption of contaminants from the air. Ensure thorough mixing and degassing before use.[5][19]

  • Q: What is the best way to clean and maintain the HPLC system to prevent noise?

    • A: Regularly flush the entire system (excluding the column) with a sequence of solvents like water, isopropanol, and then back to your mobile phase conditions.[11] This removes salt buildup and organic contaminants. Pay special attention to cleaning mobile phase reservoirs and replacing inlet frits.[5][6]

  • Q: When should I replace my detector lamp?

    • A: Most HPLC software includes diagnostics to check lamp intensity or energy. Consult your instrument manual for the recommended lifetime (typically ~2000 hours). A significant increase in baseline noise that is not attributable to other factors is a strong indicator that the lamp needs replacement.[2][7]

  • Q: Can temperature fluctuations in the lab really affect my baseline that much?

    • A: Yes. Changes in ambient temperature can affect mobile phase viscosity (altering pump pressure) and the refractive index of the solvent in the detector flow cell, both of which can cause significant baseline drift.[12][13] Using a column oven and ensuring a stable lab environment are crucial for sensitive analyses.

Section 5: Visual Workflows
Diagram: General Troubleshooting for HPLC Baseline Noise

G Start High Baseline Noise Observed Check_Pattern What is the noise pattern? Start->Check_Pattern Cyclic Cyclic / Pulsating Check_Pattern->Cyclic Rhythmic Drift Drifting (Gradient) Check_Pattern->Drift Consistent Trend Random Random / Spiking Check_Pattern->Random Irregular Sol_Cyclic Inspect Pump: - Check Valves - Pump Seals - Degasser Cyclic->Sol_Cyclic Sol_Drift Inspect Gradient System: - Balance Mobile Phase UV - Check for Leaks - Ensure Temp. Stability - Increase Equilibration Drift->Sol_Drift Sol_Random Inspect System & Consumables: - Prepare Fresh Mobile Phase - Check Degassing - Check Lamp & Flow Cell - Flush System/Column Random->Sol_Random

Caption: A systematic workflow for diagnosing HPLC baseline noise.

References
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separ
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatiz
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions.
  • Elimin
  • Enhancing Signal-to-Noise | LCGC International - Chrom
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • HPLC Repair Services: Common Causes of Baseline Noise.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • LC Chromatography Troubleshooting - HALO Columns.
  • Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS)
  • 3-4)
  • Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis | Request PDF - ResearchG
  • Determination of thiols and disulfides via HPLC quantific
  • Technical Support Center: Optimizing HPLC Separ
  • Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org.
  • HPLC Troubleshooting | Thermo Fisher Scientific - CL.
  • Help with UV "noise" issues in gradient - Chrom
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC.

Sources

Optimization

Purification methods for isolating crude 2-Amino-4-methyl-1-pentanethiol extracts

Welcome to the technical support center for the purification of 2-Amino-4-methyl-1-pentanethiol (Leucinthiol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-4-methyl-1-pentanethiol (Leucinthiol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with isolating this aminothiol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Introduction: The Challenge of Purifying an Aminothiol

2-Amino-4-methyl-1-pentanethiol is a chiral organosulfur compound featuring both a nucleophilic thiol (-SH) and a basic amino (-NH₂) group.[1] This bifunctionality, combined with the thiol's extreme sensitivity to oxidation, makes its purification a non-trivial task. Crude extracts often contain a mixture of starting materials, synthesis byproducts, and, most commonly, the corresponding disulfide dimer formed via oxidative coupling.

This guide provides a structured approach to tackling these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2-Amino-4-methyl-1-pentanethiol?

A1: The purification of this and other low-molecular-weight aminothiols presents several analytical challenges. The primary issues are:

  • Oxidation: The sulfhydryl (-SH) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, which leads to the formation of a disulfide (-S-S-) dimer. This is the most common impurity.[2]

  • Volatility: The compound's relatively low molecular weight (133.26 g/mol ) suggests potential volatility, which can lead to sample loss during solvent evaporation under reduced pressure.[1]

  • Reactivity: The presence of both an amino and a thiol group can lead to complex side reactions, especially under harsh pH or temperature conditions.

  • Chromatographic Behavior: The polar amino group can cause peak tailing on standard silica gel during column chromatography. The compound's sensitivity may also lead to on-column degradation.[2]

Q2: How can I prevent the oxidation of my thiol sample during purification?

A2: Preventing oxidation is the most critical aspect of a successful purification. This requires a multi-faceted approach:

  • Inert Atmosphere: Whenever possible, conduct all procedures (extractions, transfers, chromatography) under an inert atmosphere of nitrogen or argon.[2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in disulfide formation.[3]

  • Reducing Agents: If disulfide formation is suspected or unavoidable, the addition of a reducing agent can reverse the process. Common choices include Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][4] TCEP is often preferred as it is odorless and effective over a wider pH range.

  • Low pH: Thiols are generally more stable against oxidation under acidic conditions. Using acidic alumina instead of silica for chromatography can sometimes mitigate on-column oxidation.[5]

Q3: What are common impurities I should expect in my crude extract?

A3: Besides the disulfide dimer, common impurities are typically related to the synthesis route. For instance, if synthesized from L-leucinol, you may find unreacted starting material or byproducts from the thiol introduction step. Other potential impurities include:

  • Deletion Peptides: If part of a larger peptide synthesis, incomplete coupling steps can lead to sequences missing one or more amino acids.[6][7]

  • Solvent Residues: Trace amounts of solvents used in synthesis and workup are almost always present.[8][9]

  • Protecting Group Adducts: If protecting groups were used during synthesis, incomplete deprotection can leave adducts on the final molecule.[7]

Q4: What is derivatization, and should I consider it for purifying 2-Amino-4-methyl-1-pentanethiol?

A4: Derivatization is the process of chemically modifying a compound to change its properties for easier analysis or purification.[10] For thiols, this often involves reacting the -SH group to form a more stable, less volatile derivative that is easier to handle during chromatography.[2][11]

  • When to Use It: Consider derivatization if you are struggling with instability (oxidation) or poor chromatographic resolution.

  • How it Works: You can react the thiol with a reagent to form a stable thioether or a reversible disulfide. For example, reacting the thiol with a reagent like N-(phenylseleno)phthalimide can create a stable tag for purification.[4] After purification, the derivatizing group can often be cleaved to regenerate the free thiol.[4] This is an advanced technique best used when standard methods fail.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Oxidation: A significant portion of your product has converted to the disulfide dimer, which may have different solubility or chromatographic properties. 2. Volatility: Product was lost during solvent removal (e.g., on a rotary evaporator). 3. Poor Chromatographic Separation: The product co-eluted with impurities or remained on the column.1. Work under an inert atmosphere and use degassed solvents. [2][5] Add a reducing agent like TCEP (0.1-1 mM) to your sample before purification. 2. Use lower temperatures during solvent evaporation. Employ a high-efficiency condenser and consider backfilling the apparatus with inert gas. 3. Optimize your chromatography. Try a different solvent system. For flash chromatography, consider using acidic or neutral alumina instead of silica gel.[5] For high-purity applications, covalent chromatography is an excellent option (see Protocol 2).
Product is Contaminated with Disulfide Oxidation occurred during the workup, purification, or storage. Air exposure is the most likely cause.[2]1. Reductive Workup: Before final isolation, treat your purified fractions with a solution of DTT or TCEP to reduce any newly formed disulfide back to the free thiol. (See Protocol 1). 2. Inert Storage: Store the final, purified product under an argon or nitrogen atmosphere at low temperatures (-20°C or below) in a tightly sealed vial.
Multiple or Tailing Peaks on HPLC/GC Analysis 1. On-Column Degradation: The analyte is reacting with the stationary phase (e.g., oxidation on silica). 2. Isomeric Impurities: The crude material may contain diastereomers if the synthesis was not stereospecific. 3. Residual Impurities: Incomplete removal of synthesis byproducts or starting materials.1. Modify Analytical Conditions: Use a different column type. For HPLC, consider a C18 column with an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to protonate the amine and improve peak shape. For GC, derivatization may be necessary to improve thermal stability. 2. Re-purify: If diastereomers are present and separation is required, chiral chromatography may be necessary. This often requires specialized columns and method development. 3. Characterize Impurities: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. This can help determine if they are related to your product (e.g., deletion sequences, adducts).[6]
NMR Spectrum is Unclear or Shows Unexpected Signals 1. Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexane) are present.[8][9] 2. Product Degradation: The sample may have degraded between purification and analysis. 3. Complex Splitting: The protons adjacent to the chiral center and the thiol group can exhibit complex splitting patterns.1. Check Impurity Tables: Cross-reference unexpected peaks with published NMR data for common laboratory solvents.[8][9] 2. Re-analyze Promptly: Prepare and analyze NMR samples immediately after purification. Ensure the deuterated solvent is of high quality. 3. Perform 2D NMR: If the structure is in doubt, run a COSY or HSQC experiment to confirm proton-proton and proton-carbon correlations.

Experimental Protocols & Workflows

Overall Purification Workflow

A robust strategy for purifying crude 2-Amino-4-methyl-1-pentanethiol often involves a multi-step approach to remove different classes of impurities.

G cluster_0 Initial Workup cluster_1 Bulk Purification cluster_2 Polishing cluster_3 Final Product crude Crude Reaction Mixture extraction Acid-Base Extraction (Separates basic/acidic/neutral impurities) crude->extraction Dissolve in organic solvent distillation Fractional Distillation (Removes non-volatile impurities & some byproducts) extraction->distillation Concentrate under N2 chromatography Covalent or Flash Chromatography (Removes closely related impurities, e.g., disulfide) distillation->chromatography Collect fractions final_product Pure 2-Amino-4-methyl-1-pentanethiol chromatography->final_product Evaporate solvent under N2, store cold

Caption: Multi-step purification workflow for 2-Amino-4-methyl-1-pentanethiol.

Protocol 1: Reductive Treatment of Disulfides

This protocol is used to convert the disulfide impurity back into the desired free thiol.

Materials:

  • Purified sample containing disulfide impurity

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassed buffer (e.g., phosphate buffer, pH 7.0) or organic solvent (e.g., methanol)

  • Nitrogen or Argon gas source

Procedure:

  • Dissolve the impure thiol sample in a minimal amount of degassed solvent in a flask equipped with a magnetic stir bar.

  • Flush the headspace of the flask with nitrogen or argon.

  • Add a 2-5 molar excess of the reducing agent (TCEP or DTT) relative to the estimated amount of disulfide.

  • Stir the reaction at room temperature under an inert atmosphere for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide dimer.

  • Once the reduction is complete, the product can be re-isolated by extraction or by removing the solvent under reduced pressure (with care, see Troubleshooting). The excess reducing agent is typically water-soluble and can often be removed with an aqueous wash.

Protocol 2: Purification by Covalent Chromatography

This method offers high specificity for thiol-containing molecules by forming a temporary, reversible covalent bond with the stationary phase.[12]

Materials:

  • Thiopropyl-activated resin (e.g., Thiopropyl Sepharose)

  • Crude or partially purified thiol extract

  • Coupling Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5), degassed

  • Wash Buffer (same as coupling buffer), degassed

  • Elution Buffer (Coupling buffer containing 20-50 mM DTT or 2-mercaptoethanol), degassed

Procedure:

  • Resin Preparation: Swell and equilibrate the thiopropyl resin in Coupling Buffer according to the manufacturer's instructions. Pack the resin into a suitable chromatography column.

  • Sample Loading: Dissolve the crude extract in Coupling Buffer and apply it to the equilibrated column. The thiol group will covalently react with the 2-pyridyl disulfide groups on the resin, immobilizing the target molecule.[2]

  • Washing: Wash the column with at least 5-10 bed volumes of Wash Buffer to remove all non-thiol impurities.

  • Elution: Apply the Elution Buffer to the column. The reducing agent in the buffer will cleave the disulfide bond, releasing the purified 2-Amino-4-methyl-1-pentanethiol from the resin.[2]

  • Collection & Desalting: Collect the fractions containing the purified product. The eluted sample will contain the reducing agent, which may need to be removed by a subsequent step like dialysis, size-exclusion chromatography[13], or liquid-liquid extraction depending on the scale and downstream application.

References

  • Thiopropyl Resin for the purification of thiol group containing proteins. (2024). G-Biosciences. Available from: [Link]

  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-80. Available from: [Link]

  • Masi, A., et al. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis, University of Padova. Available from: [Link]

  • Yi, L., et al. (2010). Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry. Pacific Northwest National Laboratory. Available from: [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit. Available from: [Link]

  • Purification of thiols from biological samples. (n.d.). PubMed. Available from: [Link]

  • Yi, L., et al. (2010). Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry. Analytical Chemistry, 82(18), 7799-7805. Available from: [Link]

  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. (2024). ACS Publications. Available from: [Link]

  • Troubleshooting of Cleavage Methods. (n.d.). Merck Millipore. Available from: [Link]

  • Derivatization of thiol-containing compounds. (1990). PubMed. Available from: [Link]

  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. (2020). Analytical Chemistry, 92(9), 6534-6542. Available from: [Link]

  • High-throughput capillary electrophoretic method for determination of total aminothiols in plasma and urine. (2003). PubMed. Available from: [Link]

  • Thiol Handling. (2024). Reddit. Available from: [Link]

  • A rapid and specific method for isolation of thiol-containing peptides from large proteins by thiol-disulfide exchange on a solid support. (1975). PNAS. Available from: [Link]

  • Aminothiols and Disulfides. (n.d.). Antec Scientific. Available from: [Link]

  • Isolation process for 2-aminothiophenol. (1957). Google Patents.
  • How Fractional Distillation Process Works. (2026). USA Lab. Available from: [Link]

  • Fractional distillation. (n.d.). Wikipedia. Available from: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). MDPI. Available from: [Link]

  • Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. (2017). Google Patents.
  • What is Fractional Distillation? (2023). The Chemistry Blog. Available from: [Link]

  • Fractional Distillation. (n.d.). BYJU'S. Available from: [Link]

  • Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides. Available from: [Link]

  • 5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Available from: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
  • 2-amino-4-methylthiazole. (n.d.). Organic Syntheses. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 793-835. Available from: [Link]

  • Process for the preparation and purification of peptides. (1986). Google Patents.
  • 2-Amino-4-methylpentan-1-ol. (n.d.). PubChem. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. Available from: [Link]

  • An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. (2002). Acta Crystallographica Section D: Biological Crystallography, 58(10), 1601-1607. Available from: [Link]

  • Investigation of Impurities in Peptide Pools. (2025). MDPI. Available from: [Link]

  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis, 101, 147-162. Available from: [Link]

  • ICSC 1521 - 1-PENTANETHIOL. (n.d.). INCHEM. Available from: [Link]

  • amyl mercaptan 1-pentanethiol. (n.d.). The Good Scents Company. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-4-methyl-1-pentanethiol compared to other thiol-based metalloprotease inhibitors

As a Senior Application Scientist in the field of targeted protein modulation, I frequently evaluate metalloprotease inhibitors to determine their utility in both biochemical assays and downstream drug development. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in the field of targeted protein modulation, I frequently evaluate metalloprotease inhibitors to determine their utility in both biochemical assays and downstream drug development. Among the classical pharmacophores, 2-Amino-4-methyl-1-pentanethiol —commonly known as Leucinethiol (LeuSH) —remains a cornerstone molecule. Originally designed as an analog to leucine aminopeptidase substrates, LeuSH substitutes the scissile amide bond with a terminal sulfhydryl (-SH) group.

This guide provides an objective, data-driven comparison of Leucinethiol against other thiol-based and transition-state metalloprotease inhibitors, detailing the causality behind its mechanism and the self-validating protocols required to accurately measure its efficacy.

Mechanistic Framework: Thiol-Zinc Coordination

To understand the utility of LeuSH, we must first examine its mechanism of action. Metalloproteases, such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Aeromonas proteolytica aminopeptidase (AAP), rely on active-site metal ions (typically Zn²⁺ or Co²⁺) to polarize a catalytic water molecule for peptide bond hydrolysis.

LeuSH functions as a competitive, slow-binding inhibitor . The free thiol group acts as a soft Lewis base, forming a highly stable coordinate covalent bond with the active-site metal ion (a borderline Lewis acid). This interaction displaces the catalytic water molecule and induces a slow conformational isomerization of the enzyme-inhibitor complex ( E+I⇌EI⇌EI∗ ), effectively locking the enzyme in a catalytically inactive state[1].

Pathway Substrate Peptide Substrate Enzyme Metalloprotease (Active Zn2+ Core) Substrate->Enzyme Hydrolysis Complex EI* Isomerization (Slow, Tight-Binding) Enzyme->Complex Conformational Shift LeuSH Leucinethiol (LeuSH) Free Thiol (-SH) LeuSH->Enzyme Zn2+ Coordination Effect Protease Inhibition (e.g., ERAP1, AAP) Complex->Effect Catalytic Arrest

Thiol-Zinc Coordination and Isomerization Pathway of Leucinethiol.

Comparative Efficacy: LeuSH vs. Alternative Inhibitors

When selecting an inhibitor for your assay, the choice dictates the dynamic range and specificity of your results. Below is a quantitative comparison of LeuSH against other prominent metalloprotease inhibitors, including structural analogs and advanced transition-state mimics.

InhibitorChemical ClassPrimary TargetsBinding Affinity ( Ki​ / IC50​ )Kinetic Profile
Leucinethiol (LeuSH) Thiol-based amino acid analogLAP, AAP, ERAP1, AP-BAAP: ~7 nM[1]ERAP1: 5–10 μM[2]Slow, tight-binding
L-Lysinethiol Thiol-based amino acid analogAminopeptidase B (AP-B)AP-B: ~0.91 nM[3]Competitive, tight-binding
DG013A Phosphinic pseudopeptideERAP1, ERAP2, IRAPERAP1: ~30 nM[4]Transition-state analog
Bestatin Hydroxy-amino acid analogLAP, APNLAP: ~10 μMFast, reversible competitive

Application Insights:

  • Target Specificity: L-lysinethiol exhibits subnanomolar affinity for AP-B because its basic side chain perfectly complements the enzyme's S1​ specificity pocket[3]. Conversely, LeuSH's isobutyl group is highly optimized for the hydrophobic S1​ pockets of AAP and Leucine Aminopeptidase (LAP).

  • Evolution of Inhibitor Design: While LeuSH is a broad-spectrum tool, its moderate affinity for ERAP1 (5–10 μM) limits its use in highly targeted immuno-oncology applications[2]. For precise ERAP1/2 modulation, modern researchers often pivot to phosphinic pseudopeptides like DG013A, which utilize a phosphinic group to mimic the tetrahedral transition state without relying on strong, non-specific zinc chelation[2],[4].

Self-Validating Experimental Protocols

To generate trustworthy data, experimental design must account for the chemical liabilities of the inhibitor. Thiols are highly prone to oxidation, forming inactive disulfides (e.g., oxidized leucinethiol) in aqueous solutions. Furthermore, the slow-binding nature of LeuSH requires specific kinetic handling.

Workflow Step1 1. Reagent Prep Degassed Buffer to Prevent Oxidation Step2 2. Pre-Incubation 0-60 mins (Time-Dependent Binding) Step1->Step2 Step3 3. Substrate Addition Fluorogenic L-AMC Step2->Step3 Step4 4. Kinetic Readout Continuous Fluorescence Monitoring Step3->Step4 Step5 5. Validation MTT Assay / Bestatin Control Step4->Step5

Self-Validating Kinetic Workflow for Slow-Binding Metalloprotease Inhibitors.

Protocol A: Kinetic Characterization of Slow-Binding Inhibition
  • Reagent Preparation: Dissolve LeuSH in a strictly degassed assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Causality: Oxygen in the buffer rapidly oxidizes the free thiol into a disulfide dimer, drastically reducing the effective concentration of the active monomeric inhibitor.

  • Time-Dependent Pre-incubation: Incubate the target enzyme (e.g., 10 nM AAP) with varying concentrations of LeuSH (1 nM to 100 nM) for 0, 15, 30, and 60 minutes at 25°C.

    • Causality: Because LeuSH induces a slow conformational change ( EI→EI∗ ), measuring initial velocity ( V0​ ) immediately upon addition will severely underestimate its potency. Pre-incubation allows the system to reach thermodynamic equilibrium[1].

  • Substrate Initiation: Add a fluorogenic substrate like L-Leucine-7-amido-4-methylcoumarin (L-AMC) at a concentration equal to its Km​ .

  • Continuous Monitoring & Validation: Measure fluorescence continuously (Ex: 380 nm, Em: 460 nm). Validate the dynamic range by running a parallel control using 100 μM Bestatin (a fast-binding inhibitor) to ensure the assay can detect immediate, reversible inhibition.

Protocol B: Cell-Based Antigen Presentation Assay

LeuSH is frequently used to validate the biological role of ERAP1 in antigen trimming.

  • Cell Treatment: Treat target cells (e.g., CT26 murine carcinoma cells) with 10 μM LeuSH for 48 hours.

    • Causality: The 10 μM concentration is deliberately chosen to align with the established in vitro affinity of LeuSH for ERAP1 (~5–10 μM)[2].

  • Viability Validation (Crucial Step): Run a parallel MTT or CellTiter-Glo assay.

    • Causality: Broad-spectrum metalloprotease inhibition can induce cellular toxicity. You must prove that any observed reduction in surface MHC-I is due to specific ERAP1 inhibition, not a general loss of cell viability.

  • Flow Cytometry: Stain cells with antibodies specific to MHC-I/peptide complexes to quantify the suppression of antigen presentation.

In Vivo Applications: Beyond In Vitro Assays

While LeuSH is primarily an in vitro tool, its broad-spectrum metalloprotease inhibition has proven valuable in complex disease models. For instance, in Experimental Autoimmune Encephalomyelitis (EAE)—a murine model for multiple sclerosis—intraperitoneal administration of LeuSH (8 mg/kg) significantly suppresses clinical symptoms.

The causality here extends beyond simple aminopeptidase inhibition; LeuSH actively reduces the enzymatic expression and activity of Matrix Metalloproteinase-9 (MMP-9) and NADPH oxidase in the brain and spinal cord, thereby mitigating protease-mediated myelin damage and oxidative stress[5],[6].

Sources

Comparative

Benchmarking 2-Amino-4-methyl-1-pentanethiol Interactions via Surface Plasmon Resonance (SPR): A Comparative Guide

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) for benchmarking the interactions of 2-Amino-4-methyl-1-pentanethiol, a small molecule of significant interest. We will explore the technical nuances of SPR in this context and compare its performance against alternative methodologies, supported by experimental data and protocols.

The Challenge of Small Molecule Analysis

Analyzing the binding kinetics of low molecular weight compounds like 2-Amino-4-methyl-1-pentanethiol presents a significant challenge. The small mass of these molecules often results in a low signal response in many analytical techniques.[1] Furthermore, these interactions can be transient, with fast on and off rates, making them difficult to capture and quantify accurately.[2][3]

Surface Plasmon Resonance (SPR) as a Solution

SPR has emerged as a gold standard for the label-free, real-time analysis of biomolecular interactions.[4][5] Its sensitivity allows for the detection of small molecules, even those with molecular weights as low as 100 Da.[6] The technology monitors changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the surface.[7][8] This provides a direct measure of the binding event, enabling the determination of key kinetic and affinity parameters.

Experimental Workflow: A Step-by-Step Protocol

A successful SPR experiment for analyzing 2-Amino-4-methyl-1-pentanethiol interactions hinges on a meticulously planned and executed workflow.

Ligand Immobilization: The Critical First Step

The choice of immobilization strategy is crucial for obtaining high-quality data. For thiol-containing molecules like 2-Amino-4-methyl-1-pentanethiol, direct covalent attachment to a gold sensor surface is a common and effective approach.[9][10] This is achieved through the formation of a self-assembled monolayer (SAM).[11]

Protocol for Thiol Immobilization:

  • Sensor Chip Preparation: Begin with a clean, gold-coated SPR sensor chip.

  • Thiol Solution Preparation: Prepare a solution of 2-Amino-4-methyl-1-pentanethiol in a suitable solvent (e.g., ethanol) at a concentration typically in the low millimolar range.

  • Immobilization: Inject the thiol solution over the gold surface. The thiol groups will spontaneously react with the gold, forming a stable covalent bond.[10][12]

  • Washing: Wash the surface thoroughly with the solvent to remove any non-covalently bound molecules.

  • Blocking (Optional but Recommended): To minimize non-specific binding of the analyte in subsequent steps, it is advisable to block any remaining reactive sites on the surface. This can be achieved by injecting a solution of a blocking agent, such as a short-chain alkanethiol without a reactive group.

Analyte Interaction Analysis

With the 2-Amino-4-methyl-1-pentanethiol (now the ligand) immobilized, the next step is to introduce the analyte (the binding partner, typically a protein) and monitor the interaction.

Protocol for Kinetic Analysis:

  • Analyte Preparation: Prepare a series of dilutions of the analyte in a suitable running buffer. It is critical to ensure the analyte is pure and that the buffer composition is consistent throughout the experiment to avoid bulk refractive index effects.[13]

  • Association Phase: Inject the analyte solution over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand will cause an increase in the SPR signal, which is recorded in real-time.[7]

  • Dissociation Phase: After a set amount of time, switch back to injecting only the running buffer. This will cause the bound analyte to dissociate from the ligand, resulting in a decrease in the SPR signal.[7]

  • Regeneration (If Necessary): Depending on the strength of the interaction, a regeneration step may be required to remove all bound analyte and prepare the surface for the next injection. This typically involves a short pulse of a solution with a high or low pH or high salt concentration.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

Caption: A generalized workflow for analyzing 2-Amino-4-methyl-1-pentanethiol interactions using SPR.

Comparative Analysis with Alternative Techniques

While SPR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other techniques used for studying molecular interactions.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding.[15]Real-time, label-free, provides kinetic (ka, kd) and affinity (KD) data, high sensitivity for small molecules.[4][6]Requires immobilization of one binding partner which can affect its activity, potential for mass transport limitations.[13]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[5]Label-free, solution-based (no immobilization), provides thermodynamic data (ΔH, ΔS, KD).[16][17]Requires larger sample quantities, lower throughput, may not be suitable for very weak or very strong interactions.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the nuclear spin states of atoms upon binding.[19][20]Provides detailed structural information about the binding site, can study very weak interactions, solution-based.[21][22]Requires large amounts of isotopically labeled protein, lower throughput, complex data analysis.[23]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[24][25]Real-time, label-free, higher throughput than SPR, suitable for crude samples.[26]Generally less sensitive than SPR, especially for small molecules, may not provide as accurate kinetic data.[24][26]

Data Interpretation and Trustworthiness

The reliability of SPR data is contingent on careful experimental design and data analysis.

  • Controls are Crucial: A reference flow cell, where no ligand is immobilized, should always be used to subtract any non-specific binding and bulk refractive index effects.[13]

  • Mass Transport Limitation: For fast interactions, the rate of binding can be limited by the diffusion of the analyte to the sensor surface. This can be identified by a flow-rate dependency of the binding kinetics and can be mitigated by using lower ligand densities or higher flow rates.[13]

  • Data Fitting: The choice of the binding model is critical. A simple 1:1 model is often sufficient, but more complex models may be necessary for interactions involving multiple binding sites or conformational changes. A good fit is characterized by a low chi-squared value and random distribution of residuals.

Conclusion: The Power of SPR in Small Molecule Research

For benchmarking the interactions of 2-Amino-4-methyl-1-pentanethiol, Surface Plasmon Resonance offers a powerful and sensitive platform for obtaining high-quality kinetic and affinity data.[8][27] While alternative techniques like ITC and NMR provide complementary information, the real-time, label-free nature of SPR, coupled with its suitability for small molecule analysis, makes it an invaluable tool in the arsenal of researchers in drug discovery and development.[28][29] By following rigorous experimental protocols and being mindful of potential artifacts, researchers can confidently characterize the binding behavior of this and other important small molecules.

References

  • Creative Biostructure. (2025, April 30). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Pellecchia, M., et al. (n.d.). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jahnke, W., & Widmer, H. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. PubMed. Retrieved from [Link]

  • (n.d.). (PDF) NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate. Retrieved from [Link]

  • Angulo, J., & Nieto, P. M. (2014). NMR-based analysis of protein-ligand interactions. PubMed. Retrieved from [Link]

  • Base-Pair. (n.d.). Thiolated Aptamer Gold Conjugation Solutions: Revolutionizing Biosensing and Diagnostics. Retrieved from [Link]

  • Ciaurriz, P., et al. (2019). Optimized Immobilization of Biomolecules on Nonspherical Gold Nanostructures for Efficient Localized Surface Plasmon Resonance Biosensing. Analytical Chemistry. Retrieved from [Link]

  • Lee, J. W., et al. (2005). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. PubMed. Retrieved from [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Lee, K. S., et al. (n.d.). Kinetic analysis of the interactions between plant thioredoxin and target proteins. PMC. Retrieved from [Link]

  • (n.d.). Immobilization of tetrodotoxin onto a mixed thiol SAM on an SPR gold... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • Gokhale, R. S., et al. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. PubMed. Retrieved from [Link]

  • (2024, August 23). Low affinity / weak interactions / fast kinetics. SPRpages. Retrieved from [Link]

  • (n.d.). Analyzing intermolecular complex formation by SPR. (A) Kinetics of 20... ResearchGate. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]

  • (2023, January 5). Surface modifications. SPRpages. Retrieved from [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

  • (2022, July 20). Benchmarks. SPR-Pages. Retrieved from [Link]

  • Almouazen, E., et al. (2021). Negative SPR Signals during Low Molecular Weight Analyte Recognition. ACS Sensors. Retrieved from [Link]

  • (n.d.). Overview of molecular interactions using Biacore. Retrieved from [Link]

  • (n.d.). Analysis of small-molecule interactions using Biacore S51 technology. ResearchGate. Retrieved from [Link]

  • Johansson, C., et al. (2009). Thiol−Disulfide Exchange between Glutaredoxin and Glutathione. Biochemistry. Retrieved from [Link]

  • Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data | SPR Guide. Retrieved from [Link]

  • Creative Biostructure. (2025, April 11). Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. Retrieved from [Link]

  • Almouazen, E., et al. (2021). Negative SPR Signals during Low Molecular Weight Analyte Recognition. ACS Publications. Retrieved from [Link]

  • (n.d.). Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry. ResearchGate. Retrieved from [Link]

  • Karki, C. B., et al. (2023). Theoretical Design of Highly Sensitive Ag-Ni-Thiol- based Hybrid SPR Biosensor for Viral Detection. Journal of Environmental Nanotechnology. Retrieved from [Link]

  • (n.d.). Surface plasmon resonance1. Retrieved from [Link]

  • Hughes, K. E., et al. (2020). Isothermal Titration Calorimetry Resolves Sequential Ligand Exchange and Association Reactions in Treatment of Oleate-Capped CdSe Quantum Dots with Alkylphosphonic Acid. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Shankaran, D. R., et al. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Retrieved from [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Hahnefeld, C., et al. (2003). Determination of kinetic data using surface plasmon resonance biosensors. SciSpace. Retrieved from [Link]

  • Citterio, D., et al. (n.d.). Surface plasmon resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. PMC. Retrieved from [Link]

  • Smith, D. K., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Retrieved from [Link]

  • (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • Smith, E. A., et al. (2002). Characterization and Optimization of Peptide Arrays for the Study of EpitoperAntibody Interactions Using Surface Plasmon Resonan. Analytical Chemistry. Retrieved from [Link]

  • Suherman, et al. (n.d.). Title Effect of alkanethiol molecular structure on sensitivity of surface plasmon resonance sensor. huscap. Retrieved from [Link]

  • Wang, Y., et al. (2018). An SPR Sensor Chip Based on Peptide-Modified Single-Walled Carbon Nanotubes with Enhanced Sensitivity and Selectivity in the Detection of 2,4,6-Trinitrotoluene Explosives. MDPI. Retrieved from [Link]

  • (n.d.). Surface plasmon resonance technology. CNR-IRIS. Retrieved from [Link]

Sources

Validation

Differences in in vitro cytotoxicity between 2-Amino-4-methyl-1-pentanethiol and dithiothreitol (DTT)

As a Senior Application Scientist, I frequently observe experimental failures stemming from a fundamental misunderstanding of thiol-based reagents. When designing in vitro assays that require protein reduction or metallo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe experimental failures stemming from a fundamental misunderstanding of thiol-based reagents. When designing in vitro assays that require protein reduction or metalloprotease inhibition, distinguishing between the cytotoxic profiles of 2-Amino-4-methyl-1-pentanethiol (commonly known as L-leucinethiol) and Dithiothreitol (DTT) is critical.

While both molecules contain reactive sulfhydryl groups, their biological targets, mechanisms of cellular toxicity, and required experimental controls diverge completely. This guide provides an objective, data-driven comparison of their in vitro performance to help researchers optimize assay conditions and prevent off-target cell death.

Divergent Mechanisms of Cytotoxicity

To understand the cytotoxicity of these compounds, we must look beyond basic viability assays and examine the root causality of their cellular interactions.

Dithiothreitol (DTT): Redox Imbalance and ER Stress

DTT is a potent reducing agent traditionally used to maintain sulfhydryl groups in a reduced state. However, prolonged in vitro exposure to DTT triggers profound cytotoxicity through a multipronged attack on cellular homeostasis:

  • Endoplasmic Reticulum (ER) Stress: DTT indiscriminately reduces structural disulfide bonds within the ER. This disrupts the oxidative protein folding environment, leading to the rapid accumulation of misfolded proteins and the subsequent activation of the Unfolded Protein Response (UPR) via the IRE1/XBP1 pathway[1].

  • Metabolic Disruption: Recent studies demonstrate that DTT toxicity is fundamentally linked to the modulation of the methionine–homocysteine cycle, leading to the severe depletion of S-adenosylmethionine (SAM)[1].

  • Oxidative Paradox: While acting as an antioxidant, the auto-oxidation of DTT in standard culture media paradoxically generates reactive oxygen species (ROS), driving oxidative stress and apoptosis[1].

2-Amino-4-methyl-1-pentanethiol (Leucinethiol): Targeted Protease Inhibition

Unlike DTT, leucinethiol was rationally designed as a competitive inhibitor of M1-family zinc aminopeptidases, such as Leucine Aminopeptidase (LAP) and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)[2].

  • Zinc Chelation: The thiol group of leucinethiol coordinates tightly with the catalytic zinc ion in the active site of these metalloproteases, exhibiting a potent inhibitory constant ( Ki​ ) of approximately 22 nM for LAP[2].

  • Antigen Presentation Halt: By inhibiting ERAP1, leucinethiol prevents the necessary trimming of peptides in the ER. This drastically alters Major Histocompatibility Complex class I (MHC-I) surface expression, often reducing it by up to 30%[3].

  • Cytotoxic Outcome: Leucinethiol does not cause the massive acute redox stress seen with DTT. Instead, its cytotoxicity at higher concentrations (>100 μM) stems from the global shutdown of amino acid recycling and the accumulation of unprocessed peptide intermediates. In co-culture models, this leads to altered Natural Killer (NK) cell recognition and immune-mediated cell lysis[3].

Quantitative Data Comparison

The following table synthesizes the cytotoxic thresholds and operational parameters for both compounds, providing a quick reference for assay design.

ParameterDithiothreitol (DTT)2-Amino-4-methyl-1-pentanethiol (Leucinethiol)
Primary Biological Target Disulfide bonds (Non-specific)M1-family Zinc Aminopeptidases (ERAP1, LAP)
Standard Working Concentration 0.1 mM – 1.0 mM10 μM – 100 μM
Cytotoxicity Threshold (In Vitro) > 2.0 mM (Prolonged exposure)> 100 μM (Metabolic stalling)
Documented LD50 / IC50 LD50 ≈ 4.88 mM (BRL-3A cells, 24h)[4] Ki​ ≈ 2.2 x 10⁻⁸ M (Porcine LAP)[2]
Primary Toxicity Mechanism ER Stress, SAM depletion, UPR activationZinc chelation, peptide accumulation
Cell Death Phenotype Acute Apoptosis (Redox stress)Metabolic Arrest / Immune-mediated lysis

Mechanistic Visualization

The flowchart below maps the divergent pathways through which DTT and Leucinethiol induce cellular toxicity.

Cytotoxicity_Mechanisms DTT Dithiothreitol (DTT) ER_Stress ER Stress & Disulfide Bond Disruption DTT->ER_Stress ROS SAM Depletion & ROS Generation DTT->ROS LeuSH 2-Amino-4-methyl-1-pentanethiol (Leucinethiol) Zn Zinc Chelation in Metalloproteases LeuSH->Zn UPR Unfolded Protein Response (IRE1/XBP1 Activation) ER_Stress->UPR Apoptosis Apoptosis / Cell Death ROS->Apoptosis UPR->Apoptosis ERAP1 ERAP1 / LAP Inhibition Zn->ERAP1 MHC Altered MHC-I Presentation & Peptide Accumulation ERAP1->MHC Toxicity Immune-Mediated Lysis & Metabolic Arrest MHC->Toxicity

Divergent cytotoxicity pathways of DTT (redox stress) and Leucinethiol (protease inhibition).

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity assays cannot rely solely on generic viability dyes (like MTT or Trypan Blue). A robust protocol must be a self-validating system —meaning it simultaneously measures cell death and confirms the specific molecular mechanism driving that death.

Protocol A: Validating DTT-Induced ER Stress and Viability

Objective: Quantify DTT cytotoxicity while confirming that the cell death is causally linked to ER stress and UPR activation.

  • Cell Seeding: Seed hepatic cell lines (e.g., BRL-3A) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • DTT Treatment: Treat cells with a concentration gradient of DTT (0, 0.5, 1.0, 2.0, 5.0, 10.0 mM) for 24 hours. Crucial Causality Step: Perform this in serum-free media, as fetal bovine serum (FBS) proteins contain disulfide bonds that will prematurely buffer DTT's reducing capacity.

  • Viability Readout (MTT Assay): Add MTT reagent and measure absorbance. Calculate the LD50 (expected at ~4.88 mM)[4].

  • Mechanistic Validation (Western Blot): Harvest cells from the 2.0 mM and 5.0 mM cohorts. Lyse and probe for GRP78 (BiP) and spliced XBP1. An upregulation of these markers confirms that the observed cytotoxicity is a direct result of ER stress rather than non-specific necrosis[4],[1].

Protocol B: Evaluating Leucinethiol Toxicity via ERAP1 Inhibition

Objective: Measure leucinethiol's targeted inhibition threshold and differentiate it from off-target metabolic toxicity.

  • Cell Preparation: Culture target cells (e.g., DAOY cells) and treat with 100 μM leucinethiol for 18 hours. Crucial Causality Step: You must co-administer 0.5 mM DTT in the culture media[3]. Without a mild reducing agent, leucinethiol will rapidly auto-oxidize into an inactive disulfide dimer, leading to false-negative inhibition results.

  • Target Validation (Fluorogenic Assay): To prove the drug hit its target before causing toxicity, lyse a subset of cells and incubate with the fluorogenic substrate Leucine-7-amido-4-methylcoumarin (L-AMC). Measure fluorescence (Ex 380 nm / Em 460 nm). A >90% reduction in fluorescence confirms successful ERAP1/LAP inhibition[2],[3].

  • Phenotypic Readout (Flow Cytometry): Stain intact cells with the W6/32 monoclonal antibody to evaluate surface MHC-I. Successful, non-toxic ERAP1 inhibition will yield a ~30% reduction in surface MHC-I[3].

  • Viability Assessment: Perform Annexin V/PI staining. At 100 μM, apoptosis should be minimal. If significant PI uptake is observed, it indicates off-target metalloprotease inhibition, requiring immediate downward dose titration.

References

  • Investigating the Oxidative Potential and In Vitro Toxicity of Ambient Water-Soluble PM10 in an Eastern Mediterranean Site Source: NIH / PMC URL:[Link]

  • Dithiothreitol exhibits dose-dependent cytotoxicity against BRL-3A cells Source: ResearchGate URL:[Link]

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • ERAP1 Regulates Natural Killer Cell Function by Controlling the Engagement of Inhibitory Receptors Source: AACR Journals (Cancer Research) URL:[Link]

  • Dithiothreitol causes toxicity in C. elegans by modulating the methionine–homocysteine cycle Source: eLife URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Unseen Threat: A Guide to Safely Handling 2-Amino-4-methyl-1-pentanethiol

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of drug discovery and chemical research, the mastery of handling potent, volatile, and often malodorous compounds is a non-negotiabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, the mastery of handling potent, volatile, and often malodorous compounds is a non-negotiable aspect of laboratory safety and experimental integrity. 2-Amino-4-methyl-1-pentanethiol, a thiol compound, presents a unique set of challenges due to its characteristic strong odor, potential health hazards, and reactivity. This guide provides a comprehensive, experience-driven framework for its safe handling, ensuring the protection of personnel and the integrity of your research.

Immediate Safety and Hazard Profile

Key Hazards to Consider:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3][4] Vapors are a primary route of exposure.[5]

  • Skin Contact: Can cause skin irritation and may be harmful if absorbed through the skin.[3][6] Some thiols can also cause allergic skin reactions.[7]

  • Eye Contact: Can cause serious eye irritation.[3][6]

  • Ingestion: May be harmful if swallowed.[3]

  • Flammability: While specific data is unavailable for this compound, many thiols are flammable liquids and their vapors can form explosive mixtures with air.[8][9] It is prudent to treat it as a combustible liquid.[3]

  • Stench: The potent odor is a significant nuisance and can cause alarm, leading to the suspicion of a natural gas leak.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Amino-4-methyl-1-pentanethiol. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles or a face shield.[10]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][10]Laboratory coat.[10]Use in a certified chemical fume hood.[2]
Chemical Reactions Chemical splash goggles and a face shield.[10]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][10]Flame-retardant laboratory coat.[2]Operations must be conducted in a certified chemical fume hood.[10]
Spill Cleanup Chemical splash goggles and a face shield.[10]Heavy-duty chemical-resistant gloves.[10]Chemical-resistant apron or coveralls.[10]Air-purifying respirator with appropriate cartridges for organic vapors.[10]
Waste Disposal Chemical splash goggles.[10]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]Laboratory coat.[10]Work in a well-ventilated area or chemical fume hood.[10]

The "Why" Behind the Choices:

  • Eye Protection: The risk of splashes necessitates the use of chemical splash goggles. For particularly hazardous operations, a face shield worn over safety glasses provides an additional layer of protection for the entire face.[11]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Body Protection: A standard lab coat is sufficient for most low-volume operations. However, a flame-retardant lab coat should be worn when working with larger quantities or when there is a risk of fire.[2]

  • Respiratory Protection: Due to its volatility and potent odor, all handling of 2-Amino-4-methyl-1-pentanethiol must be performed within a certified chemical fume hood to prevent inhalation of vapors.[12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks.

Preparation: Setting the Stage for Safety
  • Fume Hood is Mandatory: Ensure a certified chemical fume hood is operational before you begin.[13] The hood is your primary engineering control to mitigate inhalation exposure.[14]

  • Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Gather Your Materials: Assemble all necessary glassware, reagents, and waste containers inside the fume hood before introducing the thiol.

  • Prepare for the Worst: Have a spill kit readily accessible. For small spills, absorbent material is sufficient. For larger spills, have a plan for evacuation and contacting the appropriate safety personnel.[1]

Execution: Precision and Caution in Every Step
  • Don Your PPE: Put on all required personal protective equipment before handling the chemical container.[2]

  • Controlled Dispensing: Use non-sparking tools for transfers to minimize the risk of ignition.[10] Dispense the smallest quantity necessary for your experiment to minimize waste and potential exposure.[2]

  • Containment is Key: Always work within a secondary containment tray to control any potential spills.[10]

  • Keep it Sealed: Keep the primary container of 2-Amino-4-methyl-1-pentanethiol tightly sealed when not in use to prevent the escape of vapors.[2]

Post-Handling: Decontamination and Disposal
  • Decontamination Protocol: Thoroughly clean the work area after use. A bleach solution can be effective for oxidizing residual thiols and neutralizing their odor.[1]

  • Proper Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[10]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical final step in the safe handling of 2-Amino-4-methyl-1-pentanethiol.

  • Waste Segregation: Collect all waste containing the thiol, including unused product, reaction residues, and contaminated consumables, in a designated, labeled, and sealed container.[10]

  • Container Integrity: Ensure the waste container is tightly sealed to prevent the release of flammable and malodorous vapors.[10]

  • Avoid Incompatibilities: Do not mix thiol waste with incompatible materials such as strong oxidizing agents or strong acids.[3]

  • Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[10] Never pour chemical waste down the drain or release it into the environment.[6][10]

Visualizing the Path to Safety

To further clarify the procedural flow for handling 2-Amino-4-methyl-1-pentanethiol, the following diagram outlines the key decision points and actions.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep Assess Task & Hazards FumeHood Verify Fume Hood Functionality Don_PPE Don PPE Prep->Don_PPE PPE_Select Select Appropriate PPE Emergency Locate Emergency Equipment Dispense Dispense Smallest Necessary Quantity Contain Work in Secondary Containment Seal Keep Container Sealed Decon Decontaminate Work Area Seal->Decon Waste Segregate & Seal Waste Disposal Dispose via Licensed Service Wash Wash Hands Thoroughly

Caption: A workflow diagram illustrating the key stages of safely handling 2-Amino-4-methyl-1-pentanethiol.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely work with 2-Amino-4-methyl-1-pentanethiol, ensuring the well-being of your team and the success of your research endeavors.

References

  • Personal protective equipment for handling Pent-2-ene-1-thiol - Benchchem.
  • Personal protective equipment for handling 2-Butene-1-thiol - Benchchem.
  • Safety Data Sheet.
  • Stench Chemicals (thiols) SOP.
  • SAFETY DATA SHEET - TCI AMERICA.
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90% - Cole-Parmer.
  • 1 - SAFETY DATA SHEET.
  • Product and Company Identification 2. Composition, Information or Ingredients 3. Hazard Identification 4. First Aid Measures - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safe Laboratory Practices in Chemistry - Harvey Mudd College.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • ICSC 1521 - 1-PENTANETHIOL.
  • Chemical Safety Data Sheet MSDS / SDS - 2,4,4-TRIMETHYL-2-PENTANETHIOL - ChemicalBook.
  • NIOSH Pocket Guide to Chemical Hazards - 1-Pentanethiol - CDC.
  • Material Safety Data Sheet - Methanethiol, 99.5+% - Cole-Parmer.
  • Poison Fact Sheet: Methyl Mercaptan.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.